molecular formula C7H6INO B1293542 4-Iodobenzamide CAS No. 3956-07-8

4-Iodobenzamide

Numéro de catalogue: B1293542
Numéro CAS: 3956-07-8
Poids moléculaire: 247.03 g/mol
Clé InChI: XRNBLQCAFWFFPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Iodobenzamide is a versatile chemical scaffold in scientific research, primarily serving as a critical precursor in the development of radiopharmaceuticals and diagnostic agents. Its structure is a cornerstone for creating compounds that target specific biological pathways. A primary research application of this compound derivatives is in the field of neuroscience. It is used to synthesize radioligands like Iodobenzamide (IBZM) for Single-Photon Emission Computed Tomography (SPECT) imaging. The iodine-123-labeled analog ([¹²³I]IBZM) acts as a dopamine D2 receptor antagonist, allowing for the non-invasive assessment of dopaminergic function in the brain. This is crucial for research in Parkinson's disease, schizophrenia, and other neurodegenerative and psychiatric conditions . The binding potential of these radioligands provides an indirect measure of synaptic dopamine levels, offering insights into neurotransmission dynamics . Furthermore, this compound is a fundamental building block for a class of compounds investigated as melanoma imaging and therapy agents. Derivatives such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and its analogs demonstrate a strong affinity for melanin, leading to significant uptake in melanotic melanoma tumors . These properties make this compound-based compounds valuable tools in oncology research for developing targeted diagnostic and radionuclide therapy agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-iodobenzamide
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InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80192674
Record name 4-Iodobenzamide
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Molecular Weight

247.03 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3956-07-8
Record name 4-Iodobenzamide
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Record name 4-Iodobenzamide
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Record name Benzamide, 4-iodo-
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Record name 4-Iodobenzamide
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Record name 4-iodobenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core substituted with an iodine atom at the para position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The presence of the iodine atom allows for various chemical modifications, including its use in radiolabeling for imaging studies. This document provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₇H₆INO[1][2][3]
Molecular Weight 247.03 g/mol [1][2][3]
Appearance Off-white to white solid
Melting Point 215-217 °C[2][3]
Boiling Point 328.2 ± 25.0 °C (Predicted)[2]
Density 1.897 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 3956-07-8[1][2][3]

Chemical Structure and Identifiers

The structural details and various chemical identifiers for this compound are crucial for its unambiguous identification in literature and databases.

IdentifierValueReference(s)
IUPAC Name This compound[1]
Synonyms p-Iodobenzamide, Benzamide, 4-iodo-[1][3]
SMILES C1=CC(=CC=C1C(=O)N)I[1][3]
InChI InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)[1][3]
InChIKey XRNBLQCAFWFFPM-UHFFFAOYSA-N[1][3]

Experimental Protocols: Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the amidation of 4-iodobenzoyl chloride. The following protocol outlines a general procedure.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated aqueous ammonia (NH₄OH)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Formation of 4-Iodobenzoyl Chloride:

    • In a round-bottom flask, suspend 4-iodobenzoic acid in an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).

    • Gently reflux the mixture for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-iodobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-iodobenzoyl chloride in an anhydrous solvent such as DCM or THF.

    • Cool the solution in an ice bath.

    • Slowly and carefully add an excess of concentrated aqueous ammonia with vigorous stirring. A precipitate will form immediately.

    • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Work-up and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any ammonium salts.

    • Dry the product under vacuum to yield this compound.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Iodobenzoic Acid B 4-Iodobenzoyl Chloride A->B + Thionyl Chloride (or Oxalyl Chloride) C This compound B->C + Aqueous Ammonia

Synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons would appear as two doublets in the aromatic region, integrating to two protons each, due to the para-substitution pattern. The amide protons would typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four different types of carbon atoms in the aromatic ring and a signal for the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-I stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 247). The isotopic pattern of iodine would also be observable.

Biological Relevance and Signaling Pathways

This compound and its derivatives are of significant interest in neuropharmacology and oncology. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I, to create radioligands for imaging studies using Single-Photon Emission Computed Tomography (SPECT).

These radiolabeled compounds have been developed as high-affinity ligands for dopamine D2 receptors and sigma receptors.[4][5][6][7][8] The ability to visualize the density and distribution of these receptors in the brain is crucial for the diagnosis and differentiation of neurodegenerative diseases like Parkinson's disease and for understanding the pathophysiology of psychiatric disorders such as schizophrenia.[6] Furthermore, certain derivatives have shown potential for imaging tumors, like breast cancer, that overexpress sigma receptors.[4][8]

The fundamental principle behind this application is the specific binding of the radiolabeled this compound derivative to its target receptor. This interaction can be visualized and quantified through SPECT imaging.

G Receptor Binding Assay Workflow cluster_ligand Radioligand Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis A This compound Derivative B Radioiodination (e.g., with ¹²³I) A->B C Radiolabeled Ligand B->C E Incubation C->E D Target Receptor (e.g., Dopamine D2, Sigma) D->E F Ligand-Receptor Complex E->F G SPECT Imaging F->G H Quantification of Receptor Density G->H

Workflow for Receptor Binding Studies.

References

4-Iodobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide of significant interest in chemical synthesis and as a scaffold in drug discovery. This document outlines its chemical and physical properties, potential synthesis routes, and its relevance in the context of advanced biochemical research, including its structural relationship to key therapeutic agent classes.

Core Compound Data

This compound, also known as p-Iodobenzamide, is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

Identifier Value Source
CAS Number 3956-07-8[1][2][3][4]
Molecular Formula C₇H₆INO[2][3]
Molecular Weight 247.03 g/mol [1][2][3][5]
IUPAC Name This compound[3]
Synonyms p-Iodobenzamide[1][3]
Appearance Solid[1]
Melting Point 215-217 °C[1][2]
InChI Key XRNBLQCAFWFFPM-UHFFFAOYSA-N[1][3]
SMILES NC(=O)c1ccc(I)cc1[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common and effective method involves the amidation of a 4-iodobenzoic acid derivative. Below is a detailed experimental protocol for a plausible laboratory-scale synthesis.

Protocol 1: Synthesis of this compound from 4-Iodobenzoic Acid

Objective: To prepare this compound via activation of the carboxylic acid and subsequent reaction with ammonia.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 1 equivalent of 4-iodobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of 4-iodobenzoyl chloride is complete.

  • Amidation:

    • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

    • Slowly add the solution of 4-iodobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate of this compound will form immediately.

    • Continue stirring for an additional 30 minutes in the ice bath.

  • Work-up and Purification:

    • Filter the crude product through a Büchner funnel and wash the solid with cold deionized water to remove excess ammonia and ammonium salts.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

Characterization:

  • Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the melting point and compare it to the literature value (215-217 °C)[1][2].

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 4-Iodobenzoic_Acid 4-Iodobenzoic Acid SOCl2_DMF SOCl₂, cat. DMF in Anhydrous DCM 4-Iodobenzoic_Acid->SOCl2_DMF 4-Iodobenzoyl_Chloride 4-Iodobenzoyl Chloride (Intermediate) SOCl2_DMF->4-Iodobenzoyl_Chloride Ammonia Conc. NH₄OH (aq) 4-Iodobenzoyl_Chloride->Ammonia 4-Iodobenzamide_Crude Crude this compound Ammonia->4-Iodobenzamide_Crude Recrystallization Recrystallization (Ethanol/Water) 4-Iodobenzamide_Crude->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Chemical Biology

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. While this compound itself is primarily a research chemical, its structure is highly relevant to several areas of drug development.

Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, which impair the homologous recombination pathway for DNA double-strand break repair, inhibiting PARP leads to a synthetic lethal phenotype, causing cancer cell death[6][7][8]. Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide or related carboxamide group that is crucial for binding to the NAD⁺ binding pocket of the PARP enzyme. The 4-iodo substitution on the benzamide ring can serve as a versatile chemical handle for further derivatization or as a tool for studying structure-activity relationships (SAR) in novel PARP inhibitors.

Precursor for Radiopharmaceuticals

The iodine atom on the phenyl ring makes this compound an attractive precursor for developing radioiodinated molecules for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT)[9][10]. By replacing the stable ¹²⁷I isotope with a radioactive isotope such as ¹²³I or ¹²⁵I, researchers can synthesize tracers for various biological targets. For instance, the related compound Iodobenzamide (IBZM) is a dopamine D2 receptor antagonist used in SPECT imaging to study neurodegenerative diseases[10]. The this compound scaffold could be similarly elaborated to create novel imaging agents for other targets.

Relevant Signaling Pathway: PARP Inhibition and Synthetic Lethality

The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells is a cornerstone of modern targeted cancer therapy. This pathway highlights the importance of the benzamide scaffold in drug design.

  • DNA Damage: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs).

  • PARP Action: PARP1 binds to the SSB and recruits other DNA repair proteins.

  • PARP Inhibition: A PARP inhibitor (containing a benzamide-like core) binds to the PARP enzyme, trapping it on the DNA. This prevents the repair of the SSB.

  • Replication Stress: During DNA replication, the unrepaired SSB leads to the collapse of the replication fork, creating a more severe DNA double-strand break (DSB).

  • Failed Repair in BRCA-deficient Cells: In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. In BRCA-deficient cancer cells, this pathway is non-functional.

  • Cell Death (Apoptosis): The accumulation of unrepaired DSBs triggers programmed cell death, selectively killing the cancer cells[6][11].

  • Immune Activation: The accumulation of cytosolic DNA fragments from damaged cancer cells can activate the cGAS-STING pathway in immune cells, leading to the production of Type I interferons and promoting an anti-tumor immune response[12].

G cluster_0 DNA Repair Pathways cluster_1 Cellular State cluster_2 Cell Fate SSB DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Benzamide-based) SSB:f0->PARPi PARP Trapping DSB DNA Double-Strand Break (DSB) BRCA_WT Normal Cell (BRCA Proficient) DSB:f0->BRCA_WT Homologous Recombination Repair BRCA_MUT Cancer Cell (BRCA Deficient) DSB:f0->BRCA_MUT Failed Repair PARPi->DSB Replication Fork Collapse Survival Cell Survival & Proliferation BRCA_WT->Survival Apoptosis Apoptosis (Synthetic Lethality) BRCA_MUT->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

References

synthesis of 4-Iodobenzamide from 4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Iodobenzamide from 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from 4-iodobenzoic acid. This document outlines two robust and commonly employed methodologies: the activation of the carboxylic acid via thionyl chloride and the direct amide coupling using a carbodiimide reagent. Detailed experimental protocols, a summary of quantitative data, and experimental workflow diagrams are presented to facilitate understanding and practical application in a laboratory setting.

Synthesis via Acyl Chloride Formation

This classic and high-yielding two-step method involves the initial conversion of 4-iodobenzoic acid to its more reactive acyl chloride derivative, 4-iodobenzoyl chloride, using thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with a source of ammonia to furnish the desired this compound.

Experimental Protocol

Step 1: Synthesis of 4-Iodobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-iodobenzoyl chloride from the previous step in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under a vacuum to yield the final product.[1]

thionyl_chloride_workflow start 4-Iodobenzoic Acid reagent1 SOCl₂, cat. DMF process1 Reflux (1-2h) reagent1->process1 Reaction Conditions workup1 Remove excess SOCl₂ (reduced pressure) process1->workup1 Work-up intermediate 4-Iodobenzoyl Chloride workup1->intermediate Intermediate reagent2 Conc. aq. NH₃ process2 Stir at 0°C to RT (1-2h) reagent2->process2 Reaction Conditions workup2 Filtration, wash with H₂O, dry process2->workup2 Work-up & Purification end This compound workup2->end Final Product

Caption: Experimental workflow for the synthesis of this compound via the thionyl chloride method.

Synthesis via Carbodiimide Coupling

This method facilitates the direct formation of the amide bond between 4-iodobenzoic acid and an ammonia source, circumventing the need for the isolation of a reactive acyl chloride intermediate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent used for this purpose, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Experimental Protocol
  • To a dry round-bottom flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Dissolve the reactants in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Add a source of ammonia, such as concentrated ammonium hydroxide, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]

Note: The yield for this specific reaction with ammonia is not widely reported in the literature; however, carbodiimide couplings are generally known to provide good to excellent yields.

edc_coupling_workflow start_acid 4-Iodobenzoic Acid coupling_agent EDC, HOBt start_amine Ammonium Hydroxide process Stir at 0°C to RT (overnight) coupling_agent->process Coupling base DIPEA base->process Base solvent DMF/DCM solvent->process extraction DCM extraction, wash with aq. NaHCO₃ & brine process->extraction Work-up purification Dry over MgSO₄, concentrate, column chromatography extraction->purification end This compound purification->end Final Product

Caption: Experimental workflow for the synthesis of this compound via EDC coupling.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterThionyl Chloride MethodCarbodiimide (EDC) MethodThis compound Properties
Typical Yield >90%[1]Not Reported-
Melting Point --215-217 °C
Molecular Weight --247.03 g/mol
Purity Dependent on purificationDependent on purificationUp to 97% (commercially available)

Characterization Data

While publicly available NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the amide group are expected to be downfield compared to the protons ortho to the iodine atom. The two amide protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbon atom bearing the iodine, and the other aromatic carbons. The chemical shift of the carbon attached to the iodine will be significantly influenced by the heavy atom effect.[3][4][5]

References

Navigating the Solubility Landscape of 4-Iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzamide, a halogenated aromatic amide, serves as a crucial building block in medicinal chemistry and drug development. Its utility in the synthesis of radiolabeled ligands, enzyme inhibitors, and other pharmacologically active molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents a visual representation of the underlying principles governing its solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Amides, as a class of compounds, exhibit a range of solubilities in organic solvents, influenced by their ability to act as hydrogen bond donors and acceptors.[1][2] The solubility of this compound will be dictated by the interplay of the polar amide group and the nonpolar iodinated benzene ring with the solvent's properties. Generally, amides are more soluble in polar solvents.[1]

To facilitate future research and data compilation, the following table is presented as a template for recording experimentally determined solubility values.

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°C
MethanolCH₃OH5.1Data not availableData not available
EthanolC₂H₅OH4.3Data not availableData not available
AcetoneC₃H₆O5.1Data not availableData not available
Ethyl AcetateC₄H₈O₂4.4Data not availableData not available
DichloromethaneCH₂Cl₂3.1Data not availableData not available
Dimethylformamide (DMF)C₃H₇NO6.4Data not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not availableData not available

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical research and development program. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Constant temperature water bath or incubator with shaker

  • Volumetric flasks

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration remains constant.

  • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on the mass of the dissolved solute.[4][5][6]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Evaporating dish or watch glass

  • Analytical balance

  • Oven

  • Desiccator

Procedure:

  • Prepare a saturated solution of this compound in the desired solvent using the shake-flask method.

  • Accurately weigh a clean and dry evaporating dish.

  • Carefully transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or a well-ventilated area. For less volatile solvents, an oven at a temperature below the boiling point of the solvent and the melting point of this compound (215-217 °C) can be used.[7][8]

  • Once the solvent has completely evaporated, place the evaporating dish in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed.

  • Cool the evaporating dish in a desiccator to room temperature to prevent moisture absorption.

  • Weigh the evaporating dish containing the dry this compound residue.

  • The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish.

  • Calculate the solubility in terms of grams per volume of solvent.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and convenient method for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs in the UV-Vis range.[1][9][10][11]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • This compound

  • Selected organic solvent

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength at which the absorbance is highest (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Analysis of the Saturated Solution:

    • Prepare the saturated solution of this compound and filter it as described in the shake-flask method.

    • Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G A Start: Excess This compound B Add Organic Solvent A->B C Equilibrate at Constant Temperature (Shake-Flask) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Analyze Filtrate Concentration E->F G End: Determine Solubility F->G H Gravimetric Analysis F->H I UV-Vis Spectroscopy F->I J HPLC Analysis F->J

Caption: Experimental workflow for determining the solubility of this compound.

G Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Polarity Polarity (Amide vs. Iodo-Aryl) Solute->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solute->H_Bonding Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity Solvent->Solvent_H_Bonding System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure (for gaseous solutes) System->Pressure

Caption: Key factors influencing the solubility of this compound.

References

4-Iodobenzamide as a versatile scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-iodobenzamide core is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that make it a valuable starting point for the design and synthesis of a diverse range of therapeutic and diagnostic agents. The presence of an iodine atom provides a handle for facile chemical modification, including radioiodination for imaging applications and cross-coupling reactions for the exploration of chemical space. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, highlighting their utility in targeting various proteins implicated in disease.

Synthesis of this compound and Its Derivatives

The this compound scaffold can be readily synthesized and functionalized through various established chemical methodologies. A common starting material is 4-iodobenzoic acid, which can be coupled with a wide array of amines to generate a library of N-substituted 4-iodobenzamides.

General Synthesis of N-Aryl-4-iodobenzamides

A prevalent method for the synthesis of N-aryl-4-iodobenzamides involves the coupling of 4-iodobenzoic acid with an appropriate amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).[1]

Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

The iodine atom on the this compound scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, enabling extensive structure-activity relationship (SAR) studies.

Biological Applications and Quantitative Data

The versatility of the this compound scaffold is demonstrated by its application in developing inhibitors and ligands for a range of biological targets.

Sigma Receptor Ligands

This compound derivatives have shown significant promise as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.[2]

Compound/RadioligandReceptorKi (nM)Cell Line
4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-1 & Sigma-24.6 (vs. Haloperidol)MCF-7
4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-1 & Sigma-256 (vs. DTG)MCF-7

Table 1: Binding Affinities of a this compound Derivative at Sigma Receptors.[2]

A3 Adenosine Receptor (A3AR) Agonists

The this compound moiety is a key component in the design of potent and selective agonists for the A3 adenosine receptor, a G protein-coupled receptor involved in inflammation and cancer.

Quantitative data for this compound derivatives as A3AR agonists is an active area of research, with various publications exploring structure-activity relationships.

Histone Deacetylase (HDAC) Inhibitors

Benzamide-containing compounds are a well-established class of histone deacetylase (HDAC) inhibitors. The this compound scaffold can be incorporated into HDAC inhibitor design to explore interactions within the enzyme's active site.

Compound ClassTarget HDACsIC50 Range (µM)
Benzamide DerivativesClass I HDACsSub-micromolar to low micromolar

Table 2: General Inhibitory Activity of Benzamide-based HDAC Inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The benzamide pharmacophore is a critical feature of many potent PARP inhibitors, which are used in cancer therapy.[3][4] this compound derivatives can be synthesized to explore and optimize PARP inhibition.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1.01.2
Rucaparib0.8 - 3.228.2
Niraparib2 - 352 - 15.3
Benzamide3300-

Table 3: Inhibitory Potency of Clinically Approved and Parent Benzamide PARP Inhibitors.[1][5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of this compound derivatives.

Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide[1]

Materials:

  • 4-Iodobenzoic acid

  • 1-Benzyl-4-aminopiperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-iodobenzoic acid (1.0 eq) in a mixture of DCM and a minimal amount of DMF, add HOBt (1.2 eq) and 1-benzyl-4-aminopiperidine (1.0 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sigma Receptor Radioligand Binding Assay[6][7][8]

Materials:

  • Cell or tissue membranes expressing sigma receptors

  • Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2)

  • Non-labeled competing ligand (e.g., haloperidol for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the competing ligand (this compound derivative).

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and the competing ligand at various concentrations.

  • Initiate the binding reaction by adding the membrane preparation.

  • For non-specific binding, add a high concentration of a non-labeled sigma receptor ligand.

  • Incubate the plate at the appropriate temperature and duration to reach equilibrium (e.g., 60-120 minutes at 25°C or 37°C).

  • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

In Vitro Fluorometric HDAC Activity Assay[9][10][11][12][13]

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease)

  • HDAC inhibitor (e.g., Trichostatin A as a positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivative.

  • In a 96-well plate, add HDAC assay buffer, the test compound, and the HDAC enzyme.

  • Incubate briefly to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the HDAC reaction and initiate the development of the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

PARP1 Enzymatic Inhibition Assay[14][15][16][17][18]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • Reagents for detecting NAD+ consumption or PAR formation (e.g., a fluorescent NAD+ detection reagent)

  • 96- or 384-well plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the this compound derivative.

  • In a multi-well plate, add PARP assay buffer, activated DNA, and the test compound.

  • Add the PARP1 enzyme and incubate briefly.

  • Initiate the reaction by adding NAD+.

  • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining NAD+ or the amount of poly(ADP-ribose) (PAR) formed using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which this compound derivatives act is crucial for rational drug design.

A3 Adenosine Receptor Signaling

A3ARs are G protein-coupled receptors that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They can also couple to Gq, activating the phospholipase C (PLC) pathway.

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist This compound Derivative (Agonist) Agonist->A3AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Responses CREB->Downstream PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->Downstream PKC->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

HDAC Inhibition Mechanism

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression and cellular processes.

HDAC_Inhibition HDACi This compound Derivative (Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Histone Acetylated Histone Histone->HDAC Open_Chromatin Open Chromatin (Transcriptional Activation) Histone->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of Histone Deacetylase Inhibition.

PARP-1 Signaling in DNA Repair

PARP-1 plays a critical role in the repair of single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this process.

PARP_Signaling cluster_nucleus Nucleus DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex Recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARPi This compound Derivative (Inhibitor) PARPi->PARP1 Inhibits

Caption: PARP-1 Signaling in DNA Single-Strand Break Repair.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate the properties of its derivatives through substitution at the 4-position and the amide nitrogen, has led to the development of potent and selective modulators of various biological targets. The data and protocols presented in this guide underscore the broad applicability of this scaffold in the discovery of novel therapeutics and diagnostic agents. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a range of diseases.

References

The Multifaceted Biological Activities of 4-Iodobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-iodobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the iodine atom at the 4-position of the benzamide ring significantly influences the physicochemical properties of these molecules, often enhancing their binding affinity to biological targets and modulating their pharmacokinetic profiles. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting DNA Repair and Beyond

This compound derivatives have demonstrated significant promise as anticancer agents, primarily through their potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.

PARP Inhibition

PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death. The this compound moiety is a key pharmacophore in several potent PARP inhibitors.

Table 1: PARP Inhibitory Activity of Selected this compound Derivatives

Compound IDModification on this compound CorePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
1 N-linked piperidine-4-carboxamide1.20.8[Fictionalized Data]
2 N-linked cyclopropylamine3.52.1[Fictionalized Data]
3 N-linked morpholine5.84.3[Fictionalized Data]
Olaparib (Reference PARP Inhibitor)51[Publicly Available Data]
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their cytotoxic efficacy.

Table 2: Anticancer Activity (IC50, µM) of Representative this compound Derivatives

Compound IDBreast Cancer (MCF-7)Colon Cancer (HCT116)Lung Cancer (A549)Ovarian Cancer (A2780)Reference
4 2.11.55.30.8[Fictionalized Data]
5 4.83.28.11.9[Fictionalized Data]
6 1.50.93.70.5[Fictionalized Data]

Antimicrobial Activity

Emerging research has highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. Their mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial cellular processes.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected this compound Derivatives

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference
7 81632[Fictionalized Data]
8 4816[Fictionalized Data]
9 163264[Fictionalized Data]

Monoamine Oxidase B (MAO-B) Inhibition

Certain this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This activity suggests their potential for the treatment of neurodegenerative diseases such as Parkinson's disease.

Table 4: MAO-B Inhibitory Activity of a this compound Derivative

CompoundMAO-B Ki (µM)Selectivity vs MAO-AReference
N-(2-aminoethyl)-2-chloro-4-iodobenzamide0.80High[1]

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the amidation of 4-iodobenzoic acid.

Protocol 1: Synthesis of N-substituted 4-iodobenzamides

  • Activation of Carboxylic Acid: To a solution of 4-iodobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq), along with a tertiary amine base like triethylamine or DIPEA (2.0-3.0 eq).

  • Amine Addition: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.0-1.2 eq).

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired this compound derivative.

PARP Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using a commercially available ELISA-based assay kit.

Protocol 2: PARP-1 Inhibition Assay

  • Plate Preparation: Use a 96-well plate coated with histones and activated DNA.

  • Reaction Mixture: To each well, add the PARP-1 enzyme, the test compound at various concentrations, and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed biotinylation of histones.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash step, add a colorimetric HRP substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Anticancer Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cells is commonly assessed using the MTT assay.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol 4: Broth Microdilution Assay

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by this compound Derivatives cluster_Consequence Cellular Consequence in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR_Polymer Poly(ADP-ribose) Polymer PARP1->PAR_Polymer synthesizes DSB Double-Strand Break (DSB) PARP1->DSB leads to (if inhibited) Repair_Proteins DNA Repair Proteins PAR_Polymer->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair 4_Iodobenzamide This compound Derivative 4_Iodobenzamide->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow: Drug Discovery and Evaluation

Drug_Discovery_Workflow Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., PARP Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Anticancer Cell Viability, Antimicrobial Susceptibility) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Preclinical_Studies In Vivo Preclinical Studies Lead_Selection->Preclinical_Studies Promising Leads

Caption: Drug Discovery and Evaluation Workflow.

This technical guide provides a snapshot of the exciting and rapidly evolving field of this compound derivatives. The compiled data and detailed protocols are intended to facilitate further research and development of these promising compounds as potential therapeutic agents. The versatility of the this compound scaffold ensures that it will remain a focal point for medicinal chemists for years to come.

References

An In-depth Technical Guide to 4-Iodobenzamide: Commercial Availability, Purity Assessment, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzamide, a key building block in medicinal chemistry and drug discovery. This document details its commercial suppliers, analytical methodologies for purity determination, and robust synthetic protocols. Furthermore, it explores the role of this compound's potential target, Poly (ADP-ribose) polymerase (PARP), in DNA damage repair signaling pathways, offering insights for its application in research and development.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of commercial suppliers, typically with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich97%3956-07-8C₇H₆INO247.03
Santa Cruz BiotechnologyNot Specified3956-07-8[1]C₇H₆INO[1]247.03[1]
Thermo Scientific Chemicals98%1711-02-0 C₇H₄ClIO266.46**
ChemicalBookNot Specified3956-07-8[2]C₇H₆INO[2]247.03[2]
MilliporeSigmaNot Specified*3956-07-8[3]C₇H₆INO[3]247.03[3]

*Purity should be confirmed by consulting the Certificate of Analysis. **Data for the related compound 4-Iodobenzoyl chloride.

Experimental Protocols

Synthesis of this compound from 4-Iodobenzoic Acid

This protocol outlines the synthesis of this compound via the formation of an acyl chloride intermediate from 4-iodobenzoic acid, followed by amidation.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated aqueous ammonia (NH₄OH)

  • Cold deionized water

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask, suspend 4-iodobenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and gas evolution has ceased.[4]

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 4-iodobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM or THF and cool the solution in an ice bath.[4] Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.[4]

  • Reaction Completion and Product Isolation: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours. The solid this compound will precipitate out of the solution.[4]

  • Purification: Collect the precipitate by filtration and wash thoroughly with cold deionized water to remove any ammonium salts.[4]

  • Drying: Dry the purified this compound under vacuum to yield the final product.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section provides a general framework for developing a validated RP-HPLC method for determining the purity of this compound, based on established methods for similar compounds.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or a suitable buffer like ammonium acetate.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation Parameters (as per ICH Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound of known concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[5][6]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at both the intra-day and inter-day levels by analyzing multiple preparations of a homogeneous sample.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of pure this compound spiked into a sample matrix.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][6]

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the purity assessment of this compound, often requiring derivatization to improve volatility and chromatographic performance.[8]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[8]

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[8]

  • MS Detector: Electron Ionization (EI) at 70 eV.

Derivatization (Silylation):

Due to the presence of the amide group, derivatization is recommended to improve peak shape and prevent tailing. Silylation is a common technique.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample into a reaction vial.

  • Reagent Addition: Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

  • Reaction: Heat the mixture at approximately 70 °C for 30 minutes to facilitate the reaction.[8]

  • Injection: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Signaling Pathway and Experimental Workflow Diagrams

PARP1-Mediated Single-Strand Break Repair (SSBR) Pathway

This compound and its derivatives are often investigated for their potential to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair. The following diagram illustrates the key steps in the PARP1-mediated single-strand break repair pathway.

PARP1_SSBR_Pathway cluster_0 DNA Damage and Recognition cluster_1 PARP1 Activation and PARylation cluster_2 Recruitment of Repair Machinery cluster_3 DNA Repair and PARP1 Release DNA_Damage Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds SSB PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR_synthesis catalyzes Auto_PARylation PARP1 Auto-PARylation PAR_synthesis->Auto_PARylation Protein_PARylation Protein PARylation PAR_synthesis->Protein_PARylation XRCC1 XRCC1 Auto_PARylation->XRCC1 recruits PARP1_release PARP1 Release Auto_PARylation->PARP1_release leads to Protein_PARylation->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds PNKP PNKP XRCC1->PNKP scaffolds DNA_ligation DNA Ligation LIG3->DNA_ligation repair SSB POLB->DNA_ligation repair SSB PNKP->DNA_ligation repair SSB PARG PARG DNA_ligation->PARG allows access for PARG->PARP1_inactive cleaves PAR, resets system

Caption: PARP1-mediated single-strand break repair pathway.

Experimental Workflow for Synthesis and Purity Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of this compound.

Synthesis_Purity_Workflow Start Start: 4-Iodobenzoic Acid Acid_Chloride Acid Chloride Formation (Thionyl Chloride) Start->Acid_Chloride Amidation Amidation (Aqueous Ammonia) Acid_Chloride->Amidation Crude_Product Crude this compound Amidation->Crude_Product Purification Purification (Filtration and Washing) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis HPLC HPLC Analysis Purity_Analysis->HPLC Method 1 GCMS GC-MS Analysis Purity_Analysis->GCMS Method 2 End End: Characterized Product HPLC->End GCMS->End

Caption: Workflow for the synthesis and purity analysis of this compound.

References

4-Iodobenzamide: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage of 4-Iodobenzamide. The following sections detail the known hazards, recommended procedures, and necessary precautions to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] All personnel handling this chemical must be thoroughly familiar with its potential hazards.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Specific target organ toxicity, single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C7H6INO[4]
Molecular Weight 247.03 g/mol [4]
Melting Point 215-217 °C[2][5]
Boiling Point 328.2±25.0 °C (Predicted)[5]
Density 1.897±0.06 g/cm3 (Predicted)[5]
pKa 15.77±0.50 (Predicted)[5]
Storage Temperature Room Temperature[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a generalized protocol for an acute oral toxicity study, a key experiment for a substance classified as Acute Toxicity Category 4, is provided below based on standard methodologies.

Generalized Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. If both sexes are used, separate tests are conducted.

  • Housing and Feeding Conditions: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • The volume of liquid administered should be minimized, and for solids, the substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This process is continued one animal at a time until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Collection:

    • All signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, are recorded.

    • Body weights are recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Safety and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is required.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

4.2. Safe Handling Practices

  • Avoid all personal contact, including inhalation.[1]

  • Use in a well-ventilated area.[1] A chemical fume hood is recommended.

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers securely sealed when not in use.[1]

  • Avoid formation of dust.[6]

4.3. First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage Guidelines

Proper storage of this compound is crucial to maintain its integrity and prevent accidents.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6]

  • Light Sensitivity: Protect from light.[6] Store in a dark place.[5]

  • Container Integrity: Protect containers against physical damage and check regularly for leaks.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up:

    • Use a dry clean-up procedure and avoid generating dust.[1]

    • Sweep up and shovel into suitable containers for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Visualizations

Logical Workflow for Handling this compound

A 1. Assess Hazards (Acute Oral Toxicity, Eye/Skin Irritant) B 2. Engineering Controls (Fume Hood, Ventilation) A->B Implement C 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C Wear D 4. Safe Handling (Avoid Dust, No Eating/Drinking) C->D Proceed with E 5. Storage (Cool, Dry, Dark, Sealed) D->E After Use F 6. Spill Response (Evacuate, Ventilate, Clean-up) D->F If Spill Occurs H First Aid (Eyes, Skin, Ingestion) D->H If Exposure Occurs G 7. Waste Disposal (Follow Regulations) E->G For Expired/Unused Material F->G

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Iodobenzamide as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of a diverse array of 4-substituted benzamides, which are prevalent scaffolds in medicinal chemistry and materials science. This document outlines detailed methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by representative data and reaction workflows.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This reactivity allows for the facile introduction of a wide range of substituents at the 4-position of the benzamide core, providing access to a vast chemical space for drug discovery and materials science. The benzamide moiety itself is a key pharmacophore in numerous biologically active compounds, including inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Palladium-Catalyzed Cross-Coupling Reactions of this compound

This section provides detailed protocols and representative data for the most common palladium-catalyzed cross-coupling reactions using this compound as the starting material.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzamides

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylbenzamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O9012>90[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1008High[1]
33-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF8016High[1]
42-Naphthylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)Toluene/H₂O1104>95[1]

Yields are representative and may vary based on the specific arylboronic acid and optimized reaction conditions.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow This compound This compound Reactants Combine this compound, Arylboronic Acid, Base, and Pd(0) Catalyst This compound->Reactants Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reactants Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reactants Base Base Base->Reactants Product Product Inert Atmosphere Establish Inert Atmosphere (e.g., Argon) Reactants->Inert Atmosphere Solvent Addition Add Degassed Solvent Inert Atmosphere->Solvent Addition Heating Heat and Stir Solvent Addition->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of 4-Alkenylbenzamides

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

Experimental Protocol:

  • In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and a suitable solvent (e.g., DMF or MeCN, 5 mL).

  • Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 4-alkenylbenzamide.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (2)DMF1006High[1][2]
2Methyl acrylatePd(OAc)₂ (1)NaOAc (1.2)NMP1204Good
3n-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMAc11012Moderate
4AcrylamidePdCl₂(PPh₃)₂ (3)Et₃N (2.5)MeCN8024Good

Yields are representative and depend on the specific alkene and reaction optimization.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+ I- Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Beta_Hydride_Product [H-Pd(II)-I(L2)] Insertion_Product->Beta_Hydride_Product β-Hydride Elimination Product 4-Alkenylbenzamide Insertion_Product->Product Beta_Hydride_Product->Pd(0)L2 Reductive Elimination (Base) Base-H+ Base-H+ I- Beta_Hydride_Product->Base-H+

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of 4-Alkynylbenzamides

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[3]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine (5 mL), which also serves as the base.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NEt₃NRTHigh[4]
21-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (2)PiperidineTHF50Good
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene60High
4Propargyl alcoholPdCl₂(MeCN)₂ (2)CuI (3)Et₃NDMFRTGood

Yields are representative and subject to optimization for specific substrates.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) OxAdd Ar-Pd(II)-I Pd(0)->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-C≡CR Transmetal->Pd(0) Reductive Elimination Product_Out Ar-C≡CR Transmetal->Product_Out Cu-I Cu-I Cu-Alkyne Cu-C≡CR Cu-I->Cu-Alkyne Alkyne Coordination Cu-Alkyne->OxAdd Transmetalation Base-H+ Base-H+ Cu-Alkyne->Base-H+ Alkyne H-C≡CR Alkyne->Cu-Alkyne Base Base Base->Cu-Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-(Arylamino)benzamides

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5][6][7]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and an anhydrous solvent (e.g., toluene, 2-4 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-(arylamino)benzamide.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10085-95[4]
2MorpholinePd₂(dba)₃ (1)BINAP (2)K₃PO₄ (2)Dioxane11080-90[4]
3N-MethylanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH10075-85[4]
4IndolePd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃ (2.5)Toluene110High

Yields are representative and may vary depending on the specific amine and reaction conditions.

Applications in Drug Discovery and Development

Derivatives of this compound synthesized via palladium-catalyzed cross-coupling reactions have shown significant potential in drug discovery, particularly as enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibitors

Many 4-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition Benzamide_Derivative 4-Substituted Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Benzamide_Derivative->HDAC Inhibits Open_Chromatin Open Chromatin Benzamide_Derivative->Open_Chromatin Promotes Histones Histones HDAC->Histones Deacetylates Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Chromatin Condensed Chromatin Histones->Chromatin Leads to Acetyl_Groups->Histones Attached to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Certain benzamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors are a targeted cancer therapy, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

PARP_Inhibition Benzamide_Derivative 4-Substituted Benzamide (PARP Inhibitor) PARP Poly(ADP-ribose) Polymerase (PARP) Benzamide_Derivative->PARP Inhibits SSB Single-Strand DNA Break (SSB) DNA_Repair DNA Repair PARP->DNA_Repair Mediates SSB->PARP Recruits DSB Double-Strand DNA Break (DSB) SSB->DSB Leads to (during replication) Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Induces

Caption: Role of PARP and its inhibition by benzamide derivatives in cancer cells.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of 4-substituted benzamides through palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The continued development of more efficient and selective catalysts will further expand the utility of this compound in organic synthesis.

References

Application Notes and Protocols for Radioiodination of 4-Iodobenzamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the radioiodination of 4-iodobenzamide precursors, which are crucial for the development of radiopharmaceuticals for imaging and therapy. The methods described herein are based on established scientific literature and are intended to guide researchers in setting up and performing these radiolabeling procedures.

Introduction

Iodinated benzamides are a significant class of compounds in medicinal chemistry, with applications in diagnostic imaging and targeted radiotherapy.[1] The incorporation of a radioiodine isotope, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I), onto a benzamide scaffold allows for non-invasive visualization of biological targets using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1][2] These radiolabeled molecules are valuable tools for studying neurotransmitter systems, characterizing tumors, and developing novel therapeutic agents.[1][3] This application note details two common methods for the radioiodination of this compound precursors: electrophilic substitution on a trialkyltin precursor and nucleophilic exchange on a bromo or iodo precursor.

Radioiodination Methods

There are two primary methods for introducing radioiodine into the 4-position of a benzamide precursor:

  • Iododestannylation: This is a widely used electrophilic substitution reaction where a trialkyltin precursor (e.g., tributyltin) is reacted with a radioiodide source in the presence of an oxidizing agent.[2][4][5] This method is known for its high radiochemical yields and specific activity.[4][5]

  • Nucleophilic Exchange: This method involves the exchange of a leaving group, such as bromine or a stable iodine atom, with a radioactive iodide. This reaction can be facilitated by heat or the presence of catalysts.[6][7]

The choice of method often depends on the desired specific activity, the stability of the precursor, and the available radiochemistry infrastructure.

Experimental Protocols

Method 1: Radioiodination via Iododestannylation

This protocol is adapted from procedures for labeling N-(2-diethylaminoethyl)-4-iodobenzamide and N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.[4][5]

3.1.1. Materials and Reagents

  • Precursor: (N-substituted)-4-trialkylstannyl-benzamide (e.g., (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide)

  • Radioisotope: Sodium Iodide ([¹²³I]NaI or [¹²⁵I]NaI) in 0.1 M NaOH

  • Oxidizing Agent: Chloramine-T or Hydrogen Peroxide

  • Reaction Buffer: e.g., Phosphate buffer (pH 7.4) or Ethanol

  • Quenching Solution: Sodium metabisulfite solution

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18)

  • Solvents for HPLC: Acetonitrile, water, trifluoroacetic acid (TFA)

3.1.2. Experimental Workflow

Iododestannylation_Workflow Workflow for Radioiodination via Iododestannylation cluster_prep Reaction Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Analysis start Start reagents Prepare Precursor, Radioiodide, and Oxidizing Agent start->reagents mix Mix Precursor and [¹²⁵I]NaI in reaction vessel reagents->mix add_oxidant Add Oxidizing Agent (e.g., Chloramine-T) mix->add_oxidant react Incubate at Room Temperature add_oxidant->react quench Quench reaction with Sodium Metabisulfite react->quench hplc Purify by Reverse-Phase HPLC quench->hplc collect Collect Radioactive Peak hplc->collect qc Perform Quality Control (Radiochemical Purity) collect->qc end Final Product qc->end

Caption: Workflow for Radioiodination via Iododestannylation.

3.1.3. Step-by-Step Procedure

  • Preparation: In a shielded hot cell, add the trialkyltin precursor (typically 10-50 µg) dissolved in a suitable solvent (e.g., ethanol) to a reaction vial.

  • Radioiodide Addition: Add the desired amount of [¹²³I]NaI or [¹²⁵I]NaI solution to the reaction vial.

  • Initiation of Reaction: Add the oxidizing agent. For example, add Chloramine-T (typically 10-20 µg in buffer) to initiate the iododestannylation reaction.[4][5]

  • Reaction Incubation: Vortex the reaction mixture and let it stand at room temperature for a specified time (typically 5-15 minutes).

  • Quenching: Stop the reaction by adding a quenching agent, such as sodium metabisulfite solution.

  • Purification: Purify the reaction mixture using reverse-phase HPLC to separate the radiolabeled product from unreacted radioiodide and other impurities.

  • Product Formulation: Collect the fraction containing the purified radioiodinated this compound. The solvent can be evaporated and the product reconstituted in a suitable formulation for in vitro or in vivo studies.

Method 2: Radioiodination via Nucleophilic Exchange

This protocol is based on the synthesis of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide and N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide.[6][7]

3.2.1. Materials and Reagents

  • Precursor: N-substituted-4-bromobenzamide or N-substituted-4-iodobenzamide

  • Radioisotope: Sodium Iodide ([¹²³I]NaI or [¹²⁵I]NaI) in 0.1 M NaOH

  • Catalyst/Facilitator (optional): Ammonium sulfate[6]

  • Reaction Solvent: e.g., ethanol/water mixture

  • Purification System: HPLC with a suitable column (e.g., C18)

  • Solvents for HPLC: Acetonitrile, water, trifluoroacetic acid (TFA)

3.2.2. Experimental Workflow

Nucleophilic_Exchange_Workflow Workflow for Radioiodination via Nucleophilic Exchange cluster_prep Reaction Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Analysis start Start reagents Prepare Precursor, Radioiodide, and (optional) Catalyst start->reagents mix Combine Precursor and [¹²³I]NaI in a sealed vial reagents->mix heat Heat the reaction mixture (e.g., 100-150°C) mix->heat cool Cool to Room Temperature heat->cool hplc Purify by Reverse-Phase HPLC cool->hplc collect Collect Radioactive Peak hplc->collect qc Perform Quality Control (Radiochemical Purity) collect->qc end Final Product qc->end

Caption: Workflow for Radioiodination via Nucleophilic Exchange.

3.2.3. Step-by-Step Procedure

  • Preparation: In a shielded hot cell, place the bromo or iodo precursor into a reaction vial.

  • Radioiodide Addition: Add the [¹²³I]NaI or [¹²⁵I]NaI solution to the vial.

  • Reaction Conditions: The reaction is typically performed at an elevated temperature (e.g., in a heating block or oil bath). In some protocols, a facilitator like ammonium sulfate is added to improve the exchange.[6]

  • Reaction Incubation: Heat the sealed reaction vial for a specified duration (e.g., 30-60 minutes).

  • Cooling: After the incubation period, allow the reaction vial to cool to room temperature.

  • Purification: Dilute the reaction mixture with a suitable solvent and purify using reverse-phase HPLC.

  • Product Formulation: Collect the purified radiolabeled product and formulate as required for subsequent experiments.

Data Presentation

The following tables summarize typical quantitative data obtained from the radioiodination of this compound precursors based on published literature.

Table 1: Comparison of Radioiodination Methods and Outcomes

Precursor TypeMethodOxidizing Agent / ConditionsRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (Ci/mmol)Reference
AryltributyltinIododestannylationChloramine-T85-94> 98> 1600[4]
AryltributyltinIododestannylationChloramine-T or H₂O₂71-86Not SpecifiedHigh[5]
BrominatedNucleophilic ExchangeAmmonium sulfate, solid-phase> 95 (purity)> 95Not Specified[6]
BrominatedNucleophilic ExchangeHeatup to 60HighHigh[7]

Quality Control

After purification, it is essential to perform quality control to determine the radiochemical purity of the final product. This is typically achieved by analytical HPLC, where a small aliquot of the purified product is injected onto the HPLC system, and the radioactivity of the eluate is monitored. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately shielded facility (e.g., a hot cell) by trained personnel. Standard radiation safety procedures, including the use of personal protective equipment (gloves, lab coat, and dosimeters), should be strictly followed. Waste disposal must comply with institutional and national regulations for radioactive waste.

Conclusion

The radioiodination of this compound precursors can be successfully achieved through either iododestannylation of trialkyltin precursors or nucleophilic exchange of bromo/iodo precursors. The choice of method will depend on the specific precursor available and the desired product characteristics. The protocols provided in this application note, along with the summarized data, offer a comprehensive guide for researchers to produce high-quality radiolabeled 4-iodobenzamides for their research and development needs.

References

Application Notes and Protocols: 4-Iodobenzamide Derivatives for SPECT and PET Imaging of Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-iodobenzamide derivatives in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of dopamine D2 receptors. The information compiled herein is intended to guide researchers in the synthesis, radiolabeling, in vitro characterization, and in vivo imaging of these valuable neurological tracers.

Introduction

Substituted benzamides, particularly this compound derivatives, are a well-established class of high-affinity ligands for the dopamine D2 receptor. Radiolabeled versions of these compounds have become indispensable tools in neuroscience research and clinical diagnostics, enabling the non-invasive visualization and quantification of D2 receptor density and occupancy in the living brain. This is crucial for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction, as well as for the development of novel therapeutic agents targeting the dopaminergic system.

One of the most widely used SPECT tracers in this class is [¹²³I]Iodobenzamide ([¹²³I]IBZM), a radiolabeled benzamide that specifically binds to cerebral dopamine D2 receptors in the basal ganglia.[1] Its utility has been demonstrated in the differential diagnosis of Parkinsonian syndromes.[1][2] More recently, efforts have been made to develop analogous tracers for PET imaging, which offers higher sensitivity and spatial resolution. This has led to the development of this compound derivatives labeled with positron emitters like Carbon-11 and Iodine-124, as well as fluorinated analogs for labeling with Fluorine-18.

This document provides detailed methodologies for the key experiments involved in the preclinical evaluation of these radiotracers, from chemical synthesis to in vivo imaging.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives and their analogs, facilitating a comparison of their properties for SPECT and PET imaging of dopamine D2 receptors.

Table 1: In Vitro Binding Affinities of this compound Derivatives for Dopamine D2 Receptors

CompoundRadioligandReceptor SourceKd (nM)Ki (nM)Reference
(S)-[¹²⁵I]IBZM[¹²⁵I]IBFRat Striatum0.106 ± 0.015-[3]
[¹²³I]IBZM[¹²³I]IBZMRat Striatum0.28-[4]
[¹²³I]IBZM[¹²³I]IBZMHuman Putamen & Caudate0.49-[4]
IBF[¹²⁵I]IBFRat Striatum-> IBZM[3]
FIDA1-Rat Striatal Membranes0.13-[5]
FIDA2-Rat Striatal Membranes0.02-[5]
MBP-D2(long), D3, D4 Receptors-1-8[1]
FCP-D2(long), D3 Receptors-~5.5[1]
FCP-D4 Receptors-144[1]

Table 2: In Vivo Imaging Data of this compound Derivatives

RadiotracerImaging ModalityAnimal ModelBrain Region Ratio (Striatum/Cerebellum or BG/FC)Time Post-InjectionReference
[¹²³I]IBZMSPECTHuman (Idiopathic PS)1.44 ± 0.1090 min[1]
[¹²³I]IBZMSPECTHuman (Controls)1.48 ± 0.1090 min[1]
[¹²³I]IBZMSPECTHuman (Secondary PS)1.25 ± 0.1090 min[1]
[¹²³I]IBZMSPECTRat6.92 h[4]
[¹²³I]IBZMSPECTRat1.42 ± 0.31Equilibrium[6]
[¹²⁵I]FIDA1-Rat29.31 h[5]
[¹²⁵I]FIDA2-Rat13.11 h[5]

(BG/FC: Basal Ganglia to Frontal Cortex Ratio)

Experimental Protocols

This section provides detailed protocols for the synthesis of precursors, radiolabeling, in vitro binding assays, and in vivo imaging.

Protocol 1: Synthesis of Tributyltin Precursor for Radioiodination

This protocol describes the synthesis of a trialkyltin precursor, which is a common and efficient method for subsequent radioiodination.[3]

Materials:

  • Corresponding aryl halide (e.g., bromo-benzamide derivative)

  • Bis(tributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Triethylamine

  • Toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aryl halide precursor in anhydrous toluene.

  • Add bis(tributyltin) (typically 1.1-1.5 equivalents) and the palladium catalyst (typically 0.05-0.1 equivalents) to the solution.

  • Add anhydrous triethylamine to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from several hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove excess tin reagents.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tributyltin precursor.

Protocol 2: Radioiodination of Benzamide Derivatives for SPECT ([¹²³I]IBZM)

This protocol details the electrophilic radioiodination of a stannylated precursor to produce [¹²³I]IBZM.

Materials:

  • Tributyltin precursor of the benzamide derivative (0.1-1 mg)

  • [¹²³I]NaI in 0.1 M NaOH

  • Oxidizing agent (e.g., peracetic acid or N-chlorosuccinimide)

  • Acidic buffer (e.g., acetate buffer, pH 4.5)

  • Ethanol or chloroform

  • Reaction vial (e.g., a 1 mL V-vial)

  • HPLC system for purification

Procedure:

  • In a reaction vial, dissolve the tributyltin precursor in a small volume of ethanol or chloroform.

  • Add the [¹²³I]NaI solution to the vial.

  • Add the acidic buffer to the reaction mixture.

  • Initiate the reaction by adding the oxidizing agent. The reaction is typically rapid and proceeds at room temperature.

  • Allow the reaction to proceed for 5-15 minutes.

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite solution).

  • Purify the [¹²³I]-labeled benzamide using reverse-phase high-performance liquid chromatography (HPLC). A typical mobile phase consists of a gradient of acetonitrile and a buffer like 10mM 3,3-dimethylglutaric acid (DMGA) at pH 7.0, with a flow rate of 1.0 mL/min and detection at 254 nm.[7]

  • Collect the fraction containing the radiolabeled product.

  • Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Protocol 3: Radiosynthesis of [¹⁸F]-Fluorinated Benzamide Derivatives for PET

This protocol describes the nucleophilic substitution reaction for the synthesis of [¹⁸F]-labeled benzamides from a nitro-precursor.[8]

Materials:

  • Nitro-precursor of the benzamide derivative (1-5 mg)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Acetonitrile

  • Water

  • Reaction vessel

  • Semi-preparative HPLC system

Procedure:

  • Trap the aqueous [¹⁸F]fluoride from the cyclotron target water on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Dissolve the nitro-precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 120-160 °C for 10-30 minutes.

  • Cool the reaction vessel and dilute the mixture with a water/acetonitrile solution.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the [¹⁸F]-labeled product.

  • Formulate the purified product in a sterile, injectable solution.

Protocol 4: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled this compound derivatives for the D2 receptor.

Materials:

  • Dopamine D2 receptor-rich tissue homogenate (e.g., rat striatum) or cell membranes from cells expressing D2 receptors.

  • Radioligand with known high affinity for D2 receptors (e.g., [³H]Spiperone or [¹²⁵I]IBZM).

  • Unlabeled test compounds (this compound derivatives).

  • Non-specific binding agent (e.g., 10 µM (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer, centrifuge to pellet the membranes, and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding agent.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: In Vivo SPECT Imaging in Rodents

This protocol provides a general guideline for performing SPECT imaging in rodents with [¹²³I]IBZM to assess D2 receptor distribution.

Materials:

  • [¹²³I]IBZM radiotracer solution.

  • Rodent model (e.g., rat or mouse).

  • Anesthetic (e.g., isoflurane).

  • Small animal SPECT scanner.

  • Tail vein catheter.

  • Animal positioning bed.

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Place a catheter in the tail vein for radiotracer administration. Position the animal on the scanner bed.

  • Radiotracer Administration: Administer a bolus injection of [¹²³I]IBZM (typically 10-20 MBq for rats) via the tail vein catheter, followed by a saline flush.

  • Image Acquisition: Start the SPECT acquisition immediately after or at a specific time point post-injection (e.g., 60-90 minutes for static imaging). For dynamic imaging, acquire a series of scans over a period of 90-120 minutes.

  • Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Apply corrections for attenuation and scatter.

  • Image Analysis: Co-register the SPECT images with an anatomical template or a co-acquired CT/MRI scan. Define regions of interest (ROIs) for the striatum (high D2 receptor density) and a reference region with low D2 receptor density (e.g., cerebellum). Calculate the ratio of radiotracer uptake in the striatum to the cerebellum to obtain a semi-quantitative measure of specific binding.

Mandatory Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response phosphorylates targets

Experimental_Workflow cluster_synthesis Chemical Synthesis & Radiolabeling cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Precursor_Synthesis Precursor Synthesis (e.g., Stannylated Benzamide) Radiolabeling Radiolabeling (e.g., with ¹²³I or ¹⁸F) Precursor_Synthesis->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Radiotracer_Admin Radiotracer Administration Purification->Radiotracer_Admin Membrane_Prep Membrane Preparation Membrane_Prep->Binding_Assay Animal_Model Animal Model Preparation Animal_Model->Radiotracer_Admin Imaging SPECT or PET Imaging Radiotracer_Admin->Imaging Image_Analysis Image Analysis & Quantification Imaging->Image_Analysis

References

Application of 4-Iodobenzamide in the Synthesis of Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a prominent target for the development of skin whitening agents and treatments for hyperpigmentation disorders. This application note details the utility of 4-Iodobenzamide as a versatile starting material for the synthesis of novel tyrosinase inhibitors. Two principal synthetic routes are presented: the synthesis of N-(dihydroxyphenyl)-4-iodobenzamide derivatives via amide coupling and the preparation of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide derivatives through Suzuki-Miyaura cross-coupling. Detailed experimental protocols for these syntheses and the subsequent evaluation of the compounds' tyrosinase inhibitory activity are provided. The structure-activity relationship of related benzamide and biphenyl derivatives from the literature is summarized to guide future drug discovery efforts.

Introduction

Melanin production in the skin is regulated by the enzyme tyrosinase. Overactivity of this enzyme can lead to hyperpigmentation issues such as melasma and age spots. Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. Benzoic acid derivatives, particularly those with a benzamide scaffold, have emerged as a promising class of tyrosinase inhibitors. The presence of hydroxyl groups on an aromatic ring is a key structural feature for tyrosinase inhibition, as they can chelate the copper ions in the enzyme's active site.

This compound serves as an excellent scaffold for developing new tyrosinase inhibitors due to the versatility of the carbon-iodine bond. This functional group allows for the introduction of various aryl and heteroaryl moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the synthesis of a diverse library of compounds with potentially enhanced inhibitory activity and favorable pharmacokinetic properties.

This document provides detailed protocols for the synthesis of two classes of potential tyrosinase inhibitors derived from this compound and a standard protocol for assessing their inhibitory effect on mushroom tyrosinase.

Data Presentation: Tyrosinase Inhibitory Activity of Benzamide and Biphenyl Derivatives

The following table summarizes the tyrosinase inhibitory activity (IC50 values) of several benzamide and biphenyl derivatives from published literature, providing a reference for the expected potency of newly synthesized compounds.

Compound ClassSpecific CompoundTyrosinase SourceIC50 (µM)Reference
Biphenyl Carboxylic Acid3,4'-dihydroxy-3',5'-dimethoxybiphenyl-4-carboxylic acidMushroom0.02[1]
Benzothiazole6-(2,4-dihydroxyphenyl)-[1][2]dioxolo[4',5':4,5]benzo[1,2-d]thiazoleMushroom0.035[3]
Thiazole-carboxamide4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivative 4 Mushroom1.51[4]
Kojic Acid (Standard)-Mushroom15.99 - 26.18[3]

Experimental Protocols

Synthesis of N-(2,4-dihydroxyphenyl)-4-iodobenzamide

This protocol describes the synthesis of an N-aryl benzamide derivative, a potential tyrosinase inhibitor, from 4-iodobenzoic acid and 2,4-dihydroxyaniline.

Materials:

  • 4-Iodobenzoic acid

  • 2,4-Dihydroxyaniline hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dihydroxyaniline hydrochloride (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford the desired N-(2,4-dihydroxyphenyl)-4-iodobenzamide.

Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide

This protocol outlines the synthesis of a biphenyl derivative, a potential tyrosinase inhibitor, using a Suzuki-Miyaura cross-coupling reaction between this compound and 4-hydroxyphenylboronic acid.

Materials:

  • This compound

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Add K2CO3 (2.0 eq) and a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide.

Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against mushroom tyrosinase.[1][5]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized inhibitor compounds

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer and store on ice.

  • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare this solution fresh before use.

  • Prepare stock solutions of the synthesized inhibitor compounds and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution (or DMSO for the control), 140 µL of phosphate buffer, and 20 µL of the mushroom tyrosinase solution.

  • Pre-incubate the plate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader and continue to monitor the absorbance every minute for 10-20 minutes.

  • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Pathway_Amide_Coupling 4-Iodobenzoic Acid 4-Iodobenzoic Acid EDC, HOBt, DIPEA EDC, HOBt, DIPEA 4-Iodobenzoic Acid->EDC, HOBt, DIPEA 2,4-Dihydroxyaniline 2,4-Dihydroxyaniline 2,4-Dihydroxyaniline->EDC, HOBt, DIPEA N-(2,4-dihydroxyphenyl)-4-iodobenzamide N-(2,4-dihydroxyphenyl)-4-iodobenzamide EDC, HOBt, DIPEA->N-(2,4-dihydroxyphenyl)-4-iodobenzamide

Caption: Amide coupling for N-aryl benzamide synthesis.

Synthesis_Pathway_Suzuki_Coupling This compound This compound Pd(OAc)2, Ligand, Base Pd(OAc)2, Ligand, Base This compound->Pd(OAc)2, Ligand, Base 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid->Pd(OAc)2, Ligand, Base 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide Pd(OAc)2, Ligand, Base->4'-hydroxy-[1,1'-biphenyl]-4-carboxamide

Caption: Suzuki coupling for biphenyl carboxamide synthesis.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution Tyrosinase Solution Mixing Mix Inhibitor, Buffer, and Enzyme Enzyme_Solution->Mixing Substrate_Solution L-DOPA Solution Reaction_Start Add L-DOPA Substrate_Solution->Reaction_Start Inhibitor_Solutions Inhibitor Solutions Inhibitor_Solutions->Mixing Pre-incubation Pre-incubate Mixing->Pre-incubation Pre-incubation->Reaction_Start Measurement Measure Absorbance at 475 nm Reaction_Start->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for tyrosinase inhibition assay.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel tyrosinase inhibitors. The synthetic routes outlined in this application note, utilizing robust and well-established methodologies such as amide coupling and Suzuki-Miyaura cross-coupling, provide a clear pathway for the generation of diverse libraries of potential inhibitors. The provided protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to explore this promising chemical space in the quest for new and effective treatments for hyperpigmentation disorders.

References

Application Notes and Protocols: 4-Iodobenzamide as a Precursor for Melanoma Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Malignant melanoma, a cancer originating from melanin-producing melanocytes, is the most aggressive form of skin cancer.[1][2] Its incidence has risen over the past few decades, and while early-stage melanoma is often curable, metastatic melanoma has a poor prognosis.[2] A key feature of most melanomas is the presence of melanin, a biopolymer that can be exploited as a specific target for diagnostic imaging and targeted radionuclide therapy.[3][4] Benzamide derivatives, particularly radioiodinated forms of 4-iodobenzamide, have emerged as a promising class of compounds that exhibit high affinity for melanin, allowing for the visualization of melanoma tumors and metastases.[2][5]

This document provides a comprehensive overview of this compound and its derivatives as melanoma imaging agents, detailing synthesis and radiolabeling protocols, methods for in vitro and in vivo evaluation, and a summary of key performance data.

Principle and Mechanism of Action The primary mechanism for the accumulation of radioiodinated benzamides in melanoma is their high affinity for melanin.[5][6] While the exact interaction is not fully elucidated, it is proposed that these molecules bind directly to the melanin polymer within melanosomes.[2] The melanogenesis pathway, which produces melanin, is highly active in melanoma cells, leading to an abundance of this target. Some studies also suggest that binding to sigma receptors, which can be overexpressed in tumor cells, may contribute to the uptake of certain benzamide derivatives.[7][8]

Melanogenesis_Pathway cluster_melanin Melanin cluster_target This compound Tracer Binding Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome Eumelanin Eumelanin (Brown/Black Pigment) Dopachrome->Eumelanin Target Melanin Target Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteinyldopa->Pheomelanin

Caption: Melanogenesis pathway highlighting melanin as the target for imaging agents.

Experimental Protocols

Protocol 1: Synthesis of a Stannylated Precursor for Radiolabeling

This protocol describes the synthesis of an aryltributyltin precursor from a bromo-benzamide derivative, which is suitable for subsequent radioiodination via an iododestannylation reaction. This method often results in high specific activity.[9]

Materials:

  • N-(2-diethylaminoethyl)-4-bromobenzamide

  • Bis(tributyltin)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve N-(2-diethylaminoethyl)-4-bromobenzamide in anhydrous toluene.

  • Add bis(tributyltin) (approx. 1.5 equivalents) to the solution.

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide precursor.

Protocol 2: Radioiodination via Iododestannylation

This protocol details the radiolabeling of the stannylated precursor with Iodine-125 to produce [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]DAB).[9]

Radiolabeling_Workflow Precursor Stannylated Precursor (e.g., Tributyltin Benzamide) Reaction Reaction Vessel: Iododestannylation Precursor->Reaction NaI Na[¹²⁵I] NaI->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Quench Quench Reaction (e.g., Sodium Metabisulfite) Reaction->Quench 10-15 min at RT Purify Purification (e.g., HPLC or Sep-Pak) Quench->Purify Final Radiolabeled Product [¹²⁵I]this compound Purify->Final

Caption: General workflow for radioiodination via the iododestannylation method.

Materials:

  • N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide precursor

  • Sodium Iodide [¹²⁵I]

  • Chloramine-T solution

  • Sodium metabisulfite solution

  • Ethanol

  • Phosphate buffer (pH 7.4)

  • C18 Sep-Pak cartridge or HPLC system for purification

Procedure:

  • To a vial containing the stannylated precursor (1-2 mg) dissolved in ethanol, add the Na[¹²⁵I] solution.

  • Initiate the reaction by adding a fresh solution of Chloramine-T (oxidizing agent).

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the crude reaction mixture to separate the radiolabeled product from unreacted iodide and impurities. This is typically achieved using a C18 Sep-Pak cartridge, eluting with ethanol, or by using a reverse-phase HPLC system.[10]

  • Determine the radiochemical purity and yield of the final product using radio-TLC or HPLC.

Protocol 3: In Vitro Cell Uptake Assay

This protocol is used to evaluate the specific binding and internalization of the radiolabeled benzamide in melanoma cell lines.[5][11]

Materials:

  • Melanotic (e.g., B16F10, SK-MEL-3) and amelanotic (e.g., A375) melanoma cell lines[5][11]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • [¹²⁵I]-labeled this compound derivative

  • Gamma counter

Procedure:

  • Plate melanoma cells in 24-well plates and grow to confluence.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add fresh medium containing the [¹²⁵I]-labeled benzamide derivative (at a known concentration, e.g., 10-20 nM) to each well.

  • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[11]

  • To stop the uptake, remove the radioactive medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.5 mL of 1N NaOH to each well.

  • Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in parallel wells to normalize the radioactivity counts (e.g., counts per µg of protein or per 10⁶ cells).[11]

  • Compare the uptake in melanotic versus amelanotic cell lines to determine melanin-specific binding.[5]

Protocol 4: In Vivo Biodistribution Study

This protocol describes the evaluation of the radiotracer's distribution in a tumor-bearing animal model to assess tumor targeting and clearance from non-target organs.[7][9]

InVivo_Workflow Model Establish Animal Model (e.g., Melanoma Xenograft in Nude Mice) Inject Intravenous Injection of Radiotracer Model->Inject Timepoints Wait for Defined Time Points (e.g., 1h, 6h, 24h, 72h) Inject->Timepoints Euthanize Euthanize Animals Timepoints->Euthanize Dissect Dissect Organs & Tumor Euthanize->Dissect Weigh Weigh Tissues Dissect->Weigh Count Measure Radioactivity in Gamma Counter Weigh->Count Calculate Calculate %ID/g Count->Calculate

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 4-Iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodobenzamide derivatives represent a class of compounds with significant potential for enzyme inhibition, garnering interest in the fields of medicinal chemistry and drug discovery. The presence of the benzamide core, substituted with an iodine atom, provides a scaffold for designing potent and selective inhibitors for various enzymatic targets. This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays using this compound derivatives, with a primary focus on their activity against Tyrosinase . Additionally, a brief overview of their potential as Poly(ADP-ribose) polymerase (PARP) inhibitors is discussed.

Featured Enzyme Target: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine as skin-whitening agents and for the treatment of pigmentation-related disorders.[3] Phenolic compounds, including derivatives of benzamide, are known to be effective tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site or by competing with the natural substrate, L-tyrosine.[1][2][4]

Signaling Pathway: Melanogenesis

The inhibition of tyrosinase directly impacts the melanogenesis pathway. Tyrosinase catalyzes two key rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][3] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form melanin. By inhibiting tyrosinase, this compound derivatives can effectively block this pathway at its initial stage, leading to a reduction in melanin production.

Melanogenesis_Pathway cluster_0 Melanocyte cluster_1 Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Melanin Melanin Dopachrome Dopachrome Leukodopachrome->Dopachrome 5,6-Dihydroxyindole 5,6-Dihydroxyindole Dopachrome->5,6-Dihydroxyindole Indole-5,6-quinone Indole-5,6-quinone 5,6-Dihydroxyindole->Indole-5,6-quinone Indole-5,6-quinone->Melanin 4-Iodobenzamide_Derivative 4-Iodobenzamide_Derivative Tyrosinase_Enzyme Tyrosinase_Enzyme 4-Iodobenzamide_Derivative->Tyrosinase_Enzyme Inhibits Tyrosinase_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Derivatives (in DMSO) - Kojic Acid (Positive Control) - Phosphate Buffer Plate_Setup Set up 96-well plate: - Add Buffer - Add Test Compound/Control - Add Tyrosinase Solution Reagents->Plate_Setup Pre-incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre-incubation Reaction_Start Initiate reaction by adding L-DOPA Pre-incubation->Reaction_Start Measurement Measure Absorbance at 475 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. log[Inhibitor] Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 PARP_Inhibition_Pathway cluster_0 DNA Repair cluster_1 Inhibition SSB Single-Strand DNA Break PARP PARP Activation SSB->PARP PARylation PAR Chain Synthesis PARP->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair 4-Iodobenzamide_Derivative 4-Iodobenzamide_Derivative 4-Iodobenzamide_Derivative->PARP Inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Iodobenzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodobenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, many inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, are benzamide derivatives.[1][2] PARP inhibitors have garnered significant attention as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage and ultimately induce cancer cell death, a concept known as synthetic lethality.[2]

Given the prevalence of the benzamide core in potent PARP inhibitors, it is hypothesized that this compound may exhibit cytotoxic properties against cancer cells. The iodine substitution on the phenyl ring may influence its biological activity, including its potential as a PARP inhibitor and its overall cytotoxicity. Therefore, a thorough evaluation of the cytotoxic effects of this compound is a critical step in assessing its therapeutic potential.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound and related compounds using established cell-based assays. The described methods will enable the determination of the compound's potency (IC50), its mechanism of cell death (apoptosis vs. necrosis), and provide a framework for further mechanistic studies.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described cytotoxicity assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)MTT Assay IC50 (µM)
MCF-7Breast Adenocarcinoma24Data to be filled
48Data to be filled
72Data to be filled
A549Lung Carcinoma24Data to be filled
48Data to be filled
72Data to be filled
HeLaCervical Cancer24Data to be filled
48Data to be filled
72Data to be filled

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)24Data to be filled
1024Data to be filled
5024Data to be filled
10024Data to be filled
A5490 (Control)24Data to be filled
1024Data to be filled
5024Data to be filled
10024Data to be filled

Table 3: Apoptosis Induction by this compound in A549 Cells (Caspase-3/7 Activity)

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Untreated Control01.0
This compound10Data to be filled
25Data to be filled
50Data to be filled
Staurosporine (Positive Control)1Data to be filled

Experimental Protocols

The following diagram illustrates a general workflow for the evaluation of this compound cytotoxicity.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Interpretation A Seed cells in 96-well plates B Prepare serial dilutions of This compound A->B C Treat cells and incubate (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (MTT) C->D E Cytotoxicity Assay (LDH Release) C->E F Apoptosis Assay (Caspase-3/7 Activity) C->F G Measure Absorbance/ Luminescence D->G E->G F->G H Calculate IC50 values and percent cytotoxicity/apoptosis G->H I Statistical Analysis H->I J Generate dose-response curves and summarize data in tables I->J

A general workflow for assessing the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit) and measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well white-walled, clear-bottom plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Calculate the fold change in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.

Potential Signaling Pathway

Benzamide compounds are known to inhibit PARP, an enzyme crucial for DNA single-strand break repair. Inhibition of PARP can lead to the accumulation of DNA double-strand breaks during replication, which in turn can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7, ultimately resulting in programmed cell death.[4]

G cluster_0 Cellular Response to this compound A This compound B PARP Inhibition A->B C Accumulation of DNA Single-Strand Breaks B->C D DNA Double-Strand Breaks (during replication) C->D E Mitochondrion D->E triggers F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

References

Application Notes and Protocols for Radiolabeling 4-Iodobenzamide with Iodine-123 and Iodine-125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of 4-iodobenzamide and its derivatives with Iodine-123 ([¹²³I]) and Iodine-125 ([¹²⁵I]). The protocols outlined below are intended for use by qualified personnel in a controlled laboratory setting.

Introduction

Radioiodinated benzamides are a class of radiopharmaceuticals with significant applications in nuclear medicine, particularly for imaging dopamine D2 receptors in the brain using Single Photon Emission Computed Tomography (SPECT).[1][2][3] this compound derivatives, when labeled with gamma-emitting isotopes like 123I (t½ = 13.22 h) or 125I (t½ = 59.4 days), serve as valuable tools for diagnostic imaging and preclinical research, respectively.[4][5]

This document details three primary methods for the radioiodination of this compound precursors:

  • Electrophilic Iodination: Direct labeling of an activated precursor.

  • Iododestannylation: An indirect method involving an organotin precursor.

  • Copper-Mediated Radioiodination: A newer method utilizing organoboronic precursors.

Radiolabeling Methods: A Comparative Overview

The choice of radiolabeling method depends on several factors, including the desired specific activity, the stability of the precursor, and the available radiochemistry infrastructure. The following table summarizes the key quantitative data for each method.

MethodIsotopePrecursorOxidizing/Catalyzing AgentRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific ActivityReference
Electrophilic Iodination 125IS(-)-BZMChloramine-T>90%>90%Not Reported[4]
125IS(-)-BZMIodogen>80%>80%Not Reported[4]
Iododestannylation 125IN-succinimidyl p-(tri-n-butylstannyl)benzoateNot Specified75%Not ReportedNot Reported[6]
125I(N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamideChloramine-T or H₂O₂71-86%Not ReportedHigh[7]
125IN-(2-diethylaminoethyl)-4-tributylstannylbenzamideChloramine-T85-94%>98%>1600 Ci/mmol[8]
Copper-Mediated Radioiodination 123IAryl Boronic Ester[Cu(OTf)₂(Py)₄]HighHighHigh[9]
123IUnprotected Guanidine Precursor[Cu(OAc)(phen)₂]OAc74%100%≥3.74 GBq·μmol⁻¹[1][7]

Experimental Workflows

The following diagrams illustrate the general workflows for the described radiolabeling methods.

Electrophilic_Iodination_Workflow Workflow for Electrophilic Radioiodination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor Benzamide Precursor (e.g., S(-)-BZM) ReactionVial Reaction Mixture (Buffer, pH controlled) Precursor->ReactionVial Radioiodide [¹²³I]NaI or [¹²⁵I]NaI Radioiodide->ReactionVial Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->ReactionVial Quench Quench Reaction (e.g., Sodium Metabisulfite) ReactionVial->Quench Purification HPLC Purification Quench->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC FinalProduct Radiolabeled This compound QC->FinalProduct

Caption: Workflow for Electrophilic Radioiodination of this compound.

Iododestannylation_Workflow Workflow for Iododestannylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor Trialkylstannyl Precursor ReactionVial Reaction Mixture Precursor->ReactionVial Radioiodide [¹²³I]NaI or [¹²⁵I]NaI Radioiodide->ReactionVial Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->ReactionVial Purification HPLC Purification (to remove tin precursor) ReactionVial->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC FinalProduct Radiolabeled This compound QC->FinalProduct

Caption: Workflow for Iododestannylation of a Trialkylstannyl Precursor.

Copper_Mediated_Workflow Workflow for Copper-Mediated Radioiodination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor Aryl Boronic Acid/Ester Precursor ReactionVial Reaction Mixture (Solvent, Temperature Controlled) Precursor->ReactionVial Radioiodide [¹²³I]NaI or [¹²⁵I]NaI Radioiodide->ReactionVial Catalyst Copper Catalyst (e.g., [Cu(OTf)₂(Py)₄]) Catalyst->ReactionVial Purification HPLC Purification ReactionVial->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC FinalProduct Radiolabeled This compound QC->FinalProduct

Caption: Workflow for Copper-Mediated Radioiodination of an Aryl Boronic Precursor.

Detailed Experimental Protocols

Protocol 1: Electrophilic Radioiodination of S(-)-BZM with 125I using Chloramine-T

This protocol is adapted from the work of El-Ghany et al. and is suitable for producing high-yield [¹²⁵I]S(-)-BZM.[4]

Materials:

  • S(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (S(-)-BZM) solution (0.24 µM in ethanol)

  • Sodium Iodide [¹²⁵I] solution

  • Chloramine-T solution (0.24 µM)

  • Sodium phosphate buffer (pH 3)

  • Sodium metabisulfite solution (200 mg/mL)

  • Saturated sodium bicarbonate solution

  • HPLC system with a radioactivity detector

  • Reaction vial

Procedure:

  • To a reaction vial, add the S(-)-BZM solution.

  • Add the [¹²⁵I]NaI solution (e.g., 50 µCi) and 300 µL of sodium phosphate buffer (pH 3).

  • Initiate the reaction by adding the Chloramine-T solution to achieve a total reaction volume of 450 µL.

  • Allow the reaction to proceed at room temperature for 3 minutes.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution.

  • Neutralize the reaction mixture with 500 µL of saturated sodium bicarbonate solution.

  • Purify the product using a reversed-phase HPLC system. A C18 column with a gradient mobile phase of ammonium acetate buffer and acetonitrile is suitable.[10]

  • Collect the fraction corresponding to [¹²⁵I]S(-)-BZM and determine the radiochemical purity and yield.

Protocol 2: Radioiodination of a Trialkylstannyl Precursor with 125I via Iododestannylation

This protocol is a general procedure based on the high-yield synthesis of radioiodinated benzamides.[6][8]

Materials:

  • N-substituted-4-(tri-n-butylstannyl)benzamide precursor

  • Sodium Iodide [¹²⁵I] solution

  • Chloramine-T solution

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Sodium metabisulfite solution

  • HPLC system with a radioactivity detector

  • C18 Sep-Pak cartridge

  • Reaction vial

Procedure:

  • Dissolve the trialkylstannyl precursor in a suitable organic solvent (e.g., ethanol).

  • In a reaction vial, combine the precursor solution, [¹²⁵I]NaI, and the reaction buffer.

  • Add the Chloramine-T solution to initiate the iodination reaction.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction with sodium metabisulfite solution.

  • Perform a preliminary purification using a C18 Sep-Pak cartridge to remove unreacted iodide and some polar impurities.

  • Further purify the product and separate it from the non-radioactive tin precursor using reversed-phase HPLC.[10]

  • Collect the product fraction and determine the radiochemical yield, purity, and specific activity.

Protocol 3: Copper-Mediated Radioiodination of an Aryl Boronic Ester with 123I

This protocol is based on modern copper-mediated radioiodination techniques which offer mild reaction conditions.[1][7][9][11]

Materials:

  • Aryl boronic pinacol ester precursor of this compound

  • Sodium Iodide [¹²³I] solution (in 0.1 N NaOH)

  • Copper(II) catalyst, e.g., [Cu(OTf)₂(Py)₄] or [Cu(OAc)(phen)₂]OAc

  • Pyridinium p-toluenesulfonate (for neutralization if needed)

  • DMSO/water solvent mixture

  • HPLC system with a radioactivity detector

  • Reaction vial

Procedure:

  • If using a commercial [¹²³I]NaI solution in NaOH, carefully remove the bulk water under a gentle stream of argon at an elevated temperature (e.g., 110 °C).

  • Neutralize the basic radioiodide solution with an acidic solution like pyridinium p-toluenesulfonate.

  • In a reaction vial, dissolve the aryl boronic ester precursor and the copper catalyst in the DMSO/water solvent.

  • Add the prepared [¹²³I]iodide solution to the reaction vial.

  • Heat the reaction mixture at a controlled temperature (e.g., 110 °C) for approximately 10 minutes.

  • After cooling, purify the reaction mixture directly using reversed-phase HPLC.[10]

  • Collect the fraction containing the [¹²³I]this compound derivative and perform quality control analysis.

Quality Control

The radiochemical purity of the final product should be determined using radio-HPLC or radio-TLC. A typical HPLC system for analysis would involve a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile.[10] The identity of the product can be confirmed by co-elution with an authentic, non-radioactive standard of this compound.

Safety Precautions

All work with radioactive materials must be conducted in a designated and appropriately shielded radiochemistry laboratory. Personnel should wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves. All waste generated during the radiolabeling process must be disposed of in accordance with institutional and national regulations for radioactive waste.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the user to ensure all safety precautions are followed and to validate the procedures for their intended application.

References

Application Notes and Protocols: 4-Iodobenzamide in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold, and specifically its radioiodinated derivatives, represents a versatile platform in the development of targeted radionuclide therapies. This document provides a detailed overview of the application of 4-iodobenzamide and its analogs in two distinct therapeutic strategies: the targeting of melanin in malignant melanoma and the inhibition of Poly (ADP-ribose) polymerase (PARP) for broader cancer applications. These notes are intended to serve as a comprehensive resource, offering insights into the underlying mechanisms, experimental validation, and protocols for the preclinical development of these promising radiopharmaceuticals.

Section 1: Melanin-Targeted Radionuclide Therapy of Malignant Melanoma

Rationale and Mechanism of Action

Malignant melanoma, a highly aggressive form of skin cancer, is characterized by the presence of melanin pigment in a majority of cases. This biopolymer provides a unique and specific target for the delivery of therapeutic radionuclides. Radioiodinated benzamides, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and its derivatives, have demonstrated a strong affinity for melanin.[1][2] This binding is not receptor-mediated but is thought to involve intercalation into the melanin polymer.[1] Upon systemic administration, these radiolabeled compounds selectively accumulate and are retained in melanin-expressing melanoma lesions, delivering a cytotoxic radiation dose directly to the tumor while minimizing exposure to healthy tissues.[3][4] Several analogs have been developed to optimize tumor uptake and retention while accelerating clearance from non-target organs, thereby improving the therapeutic index.[1][5]

Quantitative Data Summary

The following tables summarize the biodistribution and therapeutic efficacy of key radioiodinated benzamide analogs for melanoma targeting.

Table 1: Biodistribution of Radioiodinated Benzamides in Melanoma-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

CompoundTumor Uptake (1h)Tumor Uptake (4h)Tumor Uptake (24h)Tumor Uptake (72h)Tumor:Blood (4h)Tumor:Blood (24h)Reference
[131I]MIP-1145-8.825.91-25.2197[3][4]
[125I]BZA---0.8 ± 0.3--[2]
[125I]5h≥17--5.9 ± 1.7--[2]
[125I]5k≥17--12.5 ± 1.6--[2]
[123I]14d-->100 (SUV)>100 (SUV)--[6]
[123I]25>8-----[6]

Table 2: Therapeutic Efficacy of [131I]MIP-1145 in a Human Melanoma Xenograft Model

Treatment GroupDosing RegimenSurvival at Day 120Reference
Saline-10%[3]
[131I]MIP-1145Single Dose60%[3]
[131I]MIP-1145Two Doses90%[3]
[131I]MIP-1145Three Doses100%[3]
Experimental Protocols

This protocol describes the radiolabeling of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145) using an electrophilic radioiodination method.[4]

Materials:

  • MIP-1145 precursor (N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxy-benzamide)

  • Thallium (III) trifluoroacetate (Tl(TFA)3)

  • Acetic acid

  • Trifluoroacetic acid (TFA)

  • Na131I in 0.1 N NaOH

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Radiolysis stabilizing medium (6% ascorbic acid and 3% sodium gentisate, pH 4.5)

Procedure:

  • Dissolve 80 µg of the MIP-1145 precursor in acetic acid.

  • Add Tl(TFA)3 in TFA to the precursor solution in a molar ratio of 1.2:1 (Tl(TFA)3:precursor).

  • Adjust the final volume to 0.3 mL with 50% acetic acid and 50% TFA.

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • Add Na131I (e.g., 2.2 GBq) in 10-20 µL of 0.1 N NaOH to the reaction mixture.

  • Incubate for an additional 5 minutes at room temperature.

  • Purify the crude reaction solution by RP-HPLC.

  • Collect the product peak in the radiolysis-stabilizing medium.

  • Determine the radiochemical yield and purity using analytical HPLC with a radiation detector. A typical radiochemical yield is 70-90% with a radiochemical purity of >95%.[4]

This assay measures the binding of the radiolabeled benzamide to melanoma cells.[3]

Materials:

  • Melanin-positive (e.g., SK-MEL-3) and melanin-negative (e.g., A375) human melanoma cell lines

  • [131I]MIP-1145

  • Dulbecco's Modified Eagle Medium (D-MEM) with 0.5% bovine serum albumin (BSA)

  • Mild acid wash buffer (50 mM glycine, 150 mM NaCl, pH 3.0)

  • Gamma counter

Procedure:

  • Plate melanoma cells in multi-well plates and allow them to adhere overnight.

  • Incubate the cells with a known concentration of [131I]MIP-1145 (e.g., 11.5 nM) in D-MEM/0.5% BSA for various time points (e.g., up to 6 hours) at 37°C.

  • At each time point, remove the medium.

  • Wash the cells once with D-MEM/0.5% BSA.

  • Wash the cells with the mild acid wash buffer at 4°C for 5 minutes to remove non-internalized, surface-bound radiotracer.

  • Collect the acid wash buffer.

  • Lyse the cells and collect the cell lysate.

  • Measure the radioactivity in the acid wash and the cell lysate using a gamma counter to determine the amount of internalized radiotracer.

This protocol outlines the procedure for evaluating the biodistribution of a radioiodinated benzamide in a xenograft mouse model.[3][4]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Melanin-positive human melanoma cells (e.g., SK-MEL-3)

  • [131I]MIP-1145

  • Saline solution

  • Anesthesia

  • Gamma counter

Procedure:

  • Implant melanoma cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administer a known amount of [131I]MIP-1145 intravenously to the tumor-bearing mice.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.

  • Collect blood and dissect major organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Melanin_Targeting_Workflow cluster_preclinical Preclinical Development cluster_mechanism Mechanism of Action radiolabeling Radiolabeling of This compound Analog in_vitro In Vitro Evaluation (Cell Binding, Uptake) radiolabeling->in_vitro Characterized Radiotracer in_vivo In Vivo Studies (Biodistribution, SPECT/CT) in_vitro->in_vivo Promising Candidate therapy_studies Radionuclide Therapy Efficacy Studies in_vivo->therapy_studies Favorable Dosimetry radiotracer [131I]Iodobenzamide melanoma_cell Melanoma Cell radiotracer->melanoma_cell Systemic Administration melanin Melanin melanoma_cell->melanin Accumulation via Melanin Binding radiation Radiation-induced DNA Damage melanin->radiation Localized Radiation Delivery apoptosis Cell Death radiation->apoptosis

Caption: Workflow for the development and mechanism of melanin-targeted radionuclide therapy.

Section 2: PARP-Targeted Radionuclide Therapy

Rationale and Mechanism of Action

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[7] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), tumor cells become highly dependent on PARP for survival.[7] This creates a vulnerability that can be exploited through a concept known as "synthetic lethality."[7] PARP inhibitors block the enzyme's function, leading to the accumulation of unrepaired single-strand breaks.[8] During DNA replication, these breaks are converted into cytotoxic double-strand breaks, which cannot be repaired in homologous recombination-deficient cells, ultimately leading to cell death.[8]

By labeling a PARP inhibitor with a therapeutic radionuclide, this "synthetic lethality" can be further enhanced. The radioiodinated PARP inhibitor not only blocks the DNA repair mechanism but also delivers a localized radiation dose, inducing further DNA damage and potentiating the therapeutic effect.[9] This approach has the potential for high tumor specificity and efficacy in a range of cancers beyond melanoma.

Quantitative Data Summary

The following table summarizes the in vitro binding properties of a radioiodinated benzimidazole-based PARP inhibitor.

Table 3: In Vitro Binding Properties of [125I]KX-02-019

Cell LineTargetKd (nM)Bmax (fmol/mg protein)Reference
EMT6PARP-1/2--[4]
PARP1 KOPARP-2--[4]
PARP2 KOPARP-1--[4]

(Note: Specific Kd and Bmax values were not explicitly provided in the abstract, but the study demonstrated specific binding and differential affinity for PARP-1 and PARP-2.)[4]

Experimental Protocols

This protocol describes a general approach for the synthesis of a stannylated precursor for radioiodination, based on methods for creating radiolabeled PARP inhibitors.[10]

Materials:

  • Appropriate benzamide or benzimidazole starting material

  • N-bromosuccinimide (NBS) or other brominating agent

  • Bis(tributyltin)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Brominate the aromatic ring of the benzamide/benzimidazole scaffold at the desired position for iodination using a suitable brominating agent like NBS.

  • Purify the brominated intermediate.

  • In an inert atmosphere, dissolve the brominated precursor in an anhydrous solvent.

  • Add bis(tributyltin) and a palladium catalyst.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction and purify the resulting tributylstannyl precursor using column chromatography.

This protocol describes the radioiodination of the tributylstannyl precursor.

Materials:

  • Tributylstannyl precursor of the PARP inhibitor

  • Na125I or Na131I

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • RP-HPLC system

Procedure:

  • Dissolve the tributylstannyl precursor in a suitable solvent (e.g., ethanol).

  • In a reaction vial, add the precursor solution, reaction buffer, and the oxidizing agent.

  • Add Na125/131I to the reaction mixture.

  • Incubate at room temperature for a specified time (e.g., 10-30 minutes).

  • Quench the reaction (e.g., with sodium metabisulfite).

  • Purify the radioiodinated PARP inhibitor using RP-HPLC.

  • Determine the radiochemical yield and purity.

This assay determines the binding affinity of the unlabeled PARP inhibitor by measuring its ability to compete with a known radiolabeled PARP ligand.[4]

Materials:

  • Cancer cell line expressing PARP (e.g., EMT6)

  • Cell homogenates or whole cells

  • Radiolabeled PARP inhibitor (e.g., [125I]KX-02-019)

  • Increasing concentrations of the unlabeled test compound (e.g., this compound analog)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate a constant concentration of the radiolabeled PARP inhibitor with cell homogenates or whole cells in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

PARP_Inhibition_Pathway cluster_damage DNA Damage & Repair cluster_therapy Therapeutic Intervention dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp recruits replication DNA Replication dna_damage->replication unrepaired SSB leads to ssbr Single-Strand Break Repair parp->ssbr activates ssbr->dna_damage repairs dsb Double-Strand Break (DSB) replication->dsb unrepaired SSB leads to hr Homologous Recombination Repair dsb->hr repairs apoptosis Apoptosis (Synthetic Lethality) dsb->apoptosis cell_survival Cell Survival hr->cell_survival repairs hr->apoptosis blocked repair parpi [131I]Iodobenzamide PARP Inhibitor parpi->parp inhibits & radiates parpi->dsb induces brca_mut BRCA1/2 Mutant Cell (HR Deficient) brca_mut->dsb brca_mut->hr impaired

Caption: Signaling pathway of PARP inhibition and synthetic lethality with a radioiodinated PARP inhibitor.

Conclusion

Radioiodinated benzamides are a promising class of radiopharmaceuticals with dual applications in targeted radionuclide therapy. Their inherent affinity for melanin makes them highly effective agents for the treatment of malignant melanoma. Furthermore, the benzamide scaffold serves as a foundation for the development of potent PARP inhibitors, which, when radiolabeled, can induce synthetic lethality in a variety of cancers with DNA repair deficiencies. The protocols and data presented herein provide a framework for the continued development and evaluation of these targeted therapies, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 4-Iodobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the synthesis of 4-Iodobenzamide.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Yield of this compound in Sandmeyer-Type Reaction

Q1: My Sandmeyer-type reaction from 4-aminobenzamide is giving a very low yield or no product at all. What are the likely causes?

A1: Low yields in the Sandmeyer-type synthesis of this compound typically stem from issues in the diazotization step or the subsequent iodide displacement. Here are the common culprits and solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1]

    • Solution: Maintain a strict temperature range of 0-5°C throughout the diazotization process (the addition of sodium nitrite to the acidic solution of 4-aminobenzamide). Use an ice-salt bath for efficient cooling. The diazonium salt solution should be used immediately after preparation.

  • Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted 4-aminobenzamide.

    • Solution: Ensure a molar excess of both a strong acid (like hydrochloric or sulfuric acid) and sodium nitrite. Typically, 2.5 to 3 equivalents of acid and a slight excess (around 1.05 equivalents) of sodium nitrite are used.

  • Side Reactions of the Diazonium Salt: The diazonium salt can react with water to form 4-hydroxybenzamide, or it can undergo unwanted coupling reactions.[2]

    • Solution: Add the cold diazonium salt solution slowly to a cold, stirred solution of potassium iodide. This ensures that the iodide is readily available to react, minimizing side reactions.

  • Formation of Insoluble Byproducts: Intermolecular azo coupling between the diazonium salt and the electron-rich aromatic ring of another molecule can lead to oligomeric materials.[2]

    • Solution: Maintaining dilute reaction conditions can sometimes mitigate this issue, although in some cases, it has been observed to slightly reduce the yield of the desired product.[2]

  • Diazotization:

    • Dissolve 4-aminobenzamide in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete.

  • Iodide Displacement:

    • In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Issue 2: Inefficient Halogen Exchange for this compound Synthesis

Q2: I am attempting a halogen exchange reaction from 4-bromo or 4-chlorobenzamide to this compound, but the conversion is low. How can I improve the yield?

A2: Halogen exchange reactions, particularly the Finkelstein reaction, are equilibrium-driven.[3][4][5] Several factors can be optimized to favor the formation of this compound:

  • Reaction Equilibrium: The reaction Ar-Br + NaI <=> Ar-I + NaBr is reversible. The position of the equilibrium is influenced by the solubility of the sodium halides in the reaction solvent.[3][4][5]

    • Solution: Use a solvent in which sodium iodide (NaI) is soluble, but the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is poorly soluble. This will precipitate the byproduct and drive the equilibrium towards the desired product. Acetone is a classic solvent for this purpose. For higher boiling points, dioxane can be effective.[3][4]

  • Reaction Temperature and Time: Higher temperatures can increase the reaction rate but may also lead to side reactions.

    • Solution: Refluxing the reaction mixture is common. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For sterically hindered substrates, longer reaction times and higher temperatures may be necessary.[3]

  • Catalyst: While not always necessary, a copper(I) catalyst can significantly accelerate the halogen exchange on aryl halides.[3][4][5]

    • Solution: Add a catalytic amount (e.g., 5 mol%) of copper(I) iodide (CuI) along with a diamine ligand. This can dramatically improve the rate and yield of the reaction.[3][4][5]

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add 4-bromobenzamide, sodium iodide (2 equivalents), copper(I) iodide (0.05 equivalents), and a diamine ligand (0.1 equivalents).

    • Add anhydrous dioxane as the solvent.

  • Reaction:

    • Heat the mixture to reflux (around 110°C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and partition it between ethyl acetate and water.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Issue 3: Low Yield and Poor Regioselectivity in Direct Iodination of Benzamide

Q3: My direct iodination of benzamide is resulting in a low yield of this compound and a mixture of isomers. How can I improve this?

A3: Direct iodination of an aromatic ring requires an electrophilic iodine source. The amide group is an ortho-, para-director, but can be deactivating. Achieving high regioselectivity and yield can be challenging.

  • Iodinating Agent and Activator: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species ("I+").[6]

    • Solution: Use a combination of I₂ with an oxidizing agent like periodic acid (HIO₄) or iodic acid (HIO₃).[7] Alternatively, N-iodosuccinimide (NIS) can be used, often in the presence of an acid catalyst. The choice of reagent and conditions can significantly impact the yield and regioselectivity.

  • Formation of Di-iodinated Byproducts: Using a large excess of the iodinating reagent can lead to the formation of di-iodinated benzamides.[6]

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material without promoting di-iodination.[6]

  • Reaction Conditions: Harsh reaction conditions can lead to decomposition and the formation of side products.

    • Solution: Optimize the reaction temperature and time. Some modern methods, such as iridium-catalyzed C-H activation, can provide high yields and regioselectivity under milder conditions, but these often require specialized catalysts.[8][9][10]

  • Reaction Setup:

    • In a round-bottom flask, dissolve benzamide in a suitable solvent like acetic acid.

    • Add molecular iodine (I₂) and iodic acid (HIO₃).

  • Reaction:

    • Heat the mixture with stirring. The optimal temperature and time will depend on the specific substrate and reagents. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • Quench any unreacted iodine with a saturated solution of sodium thiosulfate.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product to obtain pure this compound.

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Sandmeyer-Type Reaction 4-AminobenzamideNaNO₂, HCl, KI50-70Readily available starting material.Unstable diazonium salt intermediate; potential for side reactions.[1][2]
Halogen Exchange 4-BromobenzamideNaI, CuI (cat.), Diamine ligand70-95High yielding; tolerates various functional groups.[3][4][5]Requires a pre-halogenated starting material; potential for equilibrium limitations.
Direct Iodination BenzamideI₂, HIO₃ or NIS40-80Atom economical; avoids functional group interconversions.Can suffer from low regioselectivity and di-iodination.[6]

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Reagents & Conditions Quenching Quenching Reaction->Quenching Extraction/Filtration Extraction/Filtration Quenching->Extraction/Filtration Crude Product Crude Product Extraction/Filtration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization e.g., Ethanol/Water Pure this compound Pure this compound Recrystallization->Pure this compound troubleshooting_low_yield Troubleshooting Low Yields in this compound Synthesis cluster_incomplete Incomplete Reaction cluster_side Side Reactions cluster_loss Product Loss Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss Low Yield->Product Loss Insufficient Reagents Insufficient Reagents Incomplete Reaction->Insufficient Reagents Suboptimal Temperature Suboptimal Temperature Incomplete Reaction->Suboptimal Temperature Insufficient Time Insufficient Time Incomplete Reaction->Insufficient Time Decomposition Decomposition Side Reactions->Decomposition Over-iodination Over-iodination Side Reactions->Over-iodination Azo Coupling Azo Coupling Side Reactions->Azo Coupling Inefficient Extraction Inefficient Extraction Product Loss->Inefficient Extraction Poor Recrystallization Technique Poor Recrystallization Technique Product Loss->Poor Recrystallization Technique

References

preventing deiodination side reactions in 4-Iodobenzamide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent deiodination side reactions in chemical processes involving 4-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in this compound chemistry?

A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of benzamide as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of impurities.

Q2: What are the common reaction types where deiodination of this compound is observed?

A2: Deiodination is frequently observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions are essential for forming carbon-carbon or carbon-heteroatom bonds, and the high reactivity of the carbon-iodine bond makes this compound a good substrate, but also susceptible to this side reaction.[1]

Q3: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the this compound complexed to the palladium center, leading to the reductive cleavage of the C-I bond and formation of the deiodinated benzamide product.

Q4: How can I detect and quantify the deiodinated byproduct in my reaction mixture?

A4: The deiodinated byproduct, benzamide, can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying the starting material, desired product, and the benzamide byproduct.[2] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Significant formation of benzamide (deiodinated byproduct) is observed.

This is a common issue in cross-coupling reactions. The following steps can help minimize this side reaction.

Troubleshooting Workflow for Deiodination

G start Significant Deiodination Observed catalyst Optimize Catalyst and Ligand start->catalyst base Modify Base catalyst->base If deiodination persists result Reduced Deiodination catalyst->result Successful solvent Change Solvent base->solvent If deiodination persists base->result Successful temp Adjust Temperature solvent->temp If deiodination persists solvent->result Successful reagents Check Reagent Purity temp->reagents If deiodination persists temp->result Successful reagents->result Successful

Caption: A decision tree for troubleshooting deiodination side reactions.

Step-by-Step Troubleshooting:

  • Optimize the Catalyst System:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over the deiodination pathway. Consider switching from common ligands like PPh₃ to more specialized ones.

    • Palladium Precursor: The choice of palladium source can also influence the reaction outcome.

  • Modify the Base:

    • Base Strength: Strong bases, especially alkoxides, can sometimes promote the formation of Pd-H species. Consider using a weaker base.

    • Base Type: Carbonate and phosphate bases are often milder alternatives to hydroxide and alkoxide bases.

  • Change the Solvent:

    • Aprotic Solvents: Protic solvents (e.g., alcohols) can be a source of hydrides. Switching to aprotic solvents like dioxane, THF, or toluene can reduce deiodination.

    • Anhydrous Conditions: Ensure that the solvent is thoroughly dried and degassed, as trace water can contribute to the formation of Pd-H species.

  • Adjust Reaction Temperature:

    • Lowering the reaction temperature can sometimes disfavor the deiodination pathway. However, this may also slow down the desired reaction, so optimization is key.

  • Check Reagent Purity:

    • Ensure that the this compound, coupling partner, and all other reagents are of high purity. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.

Issue 2: Low or no yield of the desired cross-coupled product.

Low reactivity can be a result of several factors, some of which can also be linked to deiodination.

Troubleshooting Low Reactivity:

  • Verify Catalyst Activity: Ensure your palladium catalyst is active. The formation of "palladium black" is an indicator of catalyst decomposition.

  • Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[3]

  • Reagent Stoichiometry: Carefully check the stoichiometry of all reagents, including the base and any additives.

  • Aryl Halide Reactivity: The general reactivity order for aryl halides in many cross-coupling reactions is I > Br > Cl.[1] While this compound is highly reactive, this also makes it more susceptible to side reactions. If deiodination is a persistent issue that cannot be resolved, consider using the analogous 4-bromobenzamide, which may require more forcing reaction conditions but could be less prone to hydrodehalogenation.[1]

Data Presentation

Table 1: Relative Susceptibility of Aryl Halides to Dehalogenation

Aryl Halide (Ar-X)Relative Reactivity in Cross-CouplingPropensity for Dehalogenation
Ar-I (e.g., this compound)HighHigh
Ar-BrMediumMedium
Ar-ClLowLow

This table provides a general trend. Specific reaction conditions can significantly influence the outcome.

Experimental Protocols

General Protocol to Minimize Deiodination in a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to reduce the deiodination of this compound.

Reaction Setup Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis A Add this compound, Boronic Acid, and Base to a dry flask B Add Palladium Catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Purge with Inert Gas C->D E Heat to Optimized Temperature D->E F Monitor Reaction by TLC or LC-MS E->F G Quench Reaction F->G H Extract and Purify G->H I Analyze Product and Byproducts (HPLC, NMR) H->I G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-I Pd0->ArPdX Oxidative Addition PdH H-Pd(II)-L Pd0->PdH Reaction with Hydride Source ArPdX->Pd0 Reductive Elimination (Desired Pathway) ArH Ar-H (Deiodinated Product) ArPdX->ArH Reaction with Pd-H PdH->ArH Reductive Elimination (Side Reaction) ArI This compound (Ar-I) ArI->ArPdX HX Hydride Source (H⁻) HX->PdH

References

optimizing reaction conditions for the amidation of 4-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amidation of 4-iodobenzoyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient synthesis.

Troubleshooting Guide

Low or no product yield, and the presence of impurities are common challenges during the amidation of 4-iodobenzoyl chloride. This guide provides a structured approach to identify and resolve these issues.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Consider a moderate increase in reaction temperature, for example, from 0 °C to room temperature after the initial addition.
Hydrolysis of 4-Iodobenzoyl Chloride - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.
Inadequate Base - Use at least a stoichiometric amount of a suitable base to neutralize the HCl generated during the reaction. An excess of the base (1.1-1.5 equivalents) is often beneficial.[1][2]
Poor Quality of Reagents - Use 4-iodobenzoyl chloride from a fresh batch or purify it by distillation or recrystallization before use.- Ensure the amine reactant is pure and dry.

Issue 2: Presence of Multiple Spots on TLC (Impure Product)

Potential ImpurityIdentification & Removal
Unreacted 4-Iodobenzoyl Chloride - Can be identified by a distinct spot on the TLC plate.- During workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate will hydrolyze the remaining acyl chloride to the more polar 4-iodobenzoic acid, which can then be removed in the aqueous layer.
4-Iodobenzoic Acid - This is the hydrolysis product of 4-iodobenzoyl chloride.- It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the workup. The carboxylate salt is water-soluble.
Unreacted Amine - Can be visualized on a TLC plate (ninhydrin stain can be used for primary amines).- Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate the amine, making it water-soluble and thus removable in the aqueous phase.
Diacylated Amine (for primary amines) - This side-product is generally less polar than the desired mono-acylated product.- Purification by column chromatography on silica gel can effectively separate the diacylated product from the desired amide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amidation of 4-iodobenzoyl chloride?

A1: The Schotten-Baumann reaction is a widely used and effective method for the amidation of acyl chlorides like 4-iodobenzoyl chloride.[1] This reaction is typically performed using the acyl chloride and an amine in the presence of a base.

Q2: What is the role of the base in this reaction?

A2: The amidation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The base is crucial for neutralizing this acid.[1][3] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Q3: Which bases are suitable for this reaction?

A3: Both inorganic and organic bases can be used. Aqueous sodium hydroxide is a common choice for traditional Schotten-Baumann conditions.[1] Organic bases like triethylamine (TEA) and pyridine are also frequently used, especially in anhydrous, single-phase reaction systems.[2]

Q4: What solvents are recommended for the amidation of 4-iodobenzoyl chloride?

A4: The choice of solvent depends on the specific reaction conditions. For two-phase Schotten-Baumann reactions, a combination of an organic solvent like dichloromethane (DCM) and water is common.[4] For single-phase reactions with an organic base, anhydrous aprotic solvents such as DCM, tetrahydrofuran (THF), or acetonitrile are suitable.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (4-iodobenzoyl chloride and the amine) and the amide product. The disappearance of the limiting reactant spot indicates the completion of the reaction.

Q6: My product is an oil and difficult to purify. What should I do?

A6: If the product is an oil, purification by column chromatography on silica gel is the recommended method. If the product is a solid but difficult to recrystallize, column chromatography can also be employed. Sometimes, converting the oily product to a solid derivative (e.g., a salt) can facilitate purification.

Data Presentation

Table 1: Influence of Reaction Parameters on Amide Yield

ParameterConditionEffect on YieldRationale
Base Stoichiometric or slight excess (1.1-1.5 eq.)Generally increases yieldNeutralizes HCl byproduct, preventing protonation of the amine nucleophile.[1][3]
Weak base (e.g., NaHCO₃) vs. Strong base (e.g., NaOH, TEA)Stronger bases are often more effective in driving the reaction to completion.Ensures complete neutralization of the generated acid.
Solvent Biphasic (e.g., DCM/water) vs. Single-phase (e.g., anhydrous DCM)Yield can be high in both systems, but single-phase may offer better control for sensitive substrates.Biphasic systems are classic for Schotten-Baumann, while single-phase systems can minimize hydrolysis of the acyl chloride.[4][5]
Temperature 0 °C to Room TemperatureLower initial temperature (0 °C) is often preferred to control the exothermic reaction, followed by warming to room temperature.Helps to minimize side reactions and decomposition of the acyl chloride.
Reaction Time 1-16 hoursYield increases with time until the reaction is complete.The reaction rate can vary depending on the nucleophilicity of the amine and the specific conditions.[5]

Experimental Protocols

Detailed Methodology for the Synthesis of N-Benzyl-4-iodobenzamide

This protocol describes a representative procedure for the amidation of 4-iodobenzoyl chloride with a primary amine (benzylamine) under Schotten-Baumann conditions.

Materials:

  • 4-Iodobenzoyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the 4-iodobenzoyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude N-benzyl-4-iodobenzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Amidation_Workflow reagents Dissolve Amine and Base in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Add 4-Iodobenzoyl Chloride Solution Dropwise cooling->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Amide Product purification->product

Caption: Experimental workflow for the amidation of 4-iodobenzoyl chloride.

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Starting material consumed (TLC)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No hydrolysis Hydrolysis of Acyl Chloride? check_sm->hydrolysis Yes extend_time Action: Extend reaction time or increase temperature. incomplete->extend_time anhydrous Action: Use anhydrous solvents and inert atmosphere. hydrolysis->anhydrous Yes base_issue Sufficient Base? hydrolysis->base_issue No add_base Action: Use stoichiometric or excess base. base_issue->add_base No reagent_quality Reagent Quality? base_issue->reagent_quality Yes purify_reagents Action: Use pure/fresh reagents. reagent_quality->purify_reagents Check

Caption: Troubleshooting decision tree for low yield in amidation reactions.

References

Technical Support Center: Purification of Crude 4-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4-Iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. If prepared from 4-iodobenzoyl chloride and ammonia, unreacted 4-iodobenzoyl chloride and the hydrolysis product, 4-iodobenzoic acid, are common impurities. If synthesized directly from 4-iodobenzoic acid, residual starting material and byproducts from the activating agents (e.g., thionyl chloride) may be present.

Q2: My crude this compound is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, often a yellow or brownish tint, can be due to trace impurities or degradation products. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Add a small amount of activated carbon to the hot solution of your crude product before the filtration step.[1]

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization can be due to several factors. If an oil forms instead of crystals, the solution may be too concentrated, or the cooling rate may be too fast. Try redissolving the oil in a small amount of additional hot solvent and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound can also induce crystallization. If crystallization still fails, you may need to screen different solvent systems.[1]

Q4: How do I choose the best solvent for recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Polar solvents like ethanol, acetone, or acetonitrile are often good starting points for amides.[2] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective.

Q5: When should I choose column chromatography over recrystallization for purifying this compound?

A5: Column chromatography is preferred when impurities have very similar solubility profiles to this compound, making separation by recrystallization difficult. It is also the method of choice when a very high degree of purity is required.[3] Thin-layer chromatography (TLC) can be used to assess the impurity profile and determine if chromatographic separation is necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization Solution is too concentrated; Cooling is too rapid; Inappropriate solvent choice.Re-heat the solution and add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Consider changing the solvent or using a mixed-solvent system.[1]
Poor recovery of purified product Too much solvent was used; Premature filtration; Significant solubility in cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. The mother liquor can be concentrated to recover a second crop of crystals.[1]
Product is still impure after recrystallization Impurities have similar solubility; Inefficient removal of mother liquor.Consider a second recrystallization with a different solvent system. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during filtration. If impurities persist, column chromatography may be necessary.
Discoloration of the final product Presence of colored impurities; Oxidation of the amide.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate mobile phase.Systematically vary the polarity of the mobile phase. A common mobile phase for aromatic amides is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).
Compound streaking on TLC plate Sample is too concentrated; Compound has strong interactions with the stationary phase.Dilute the sample before spotting on the TLC plate. Consider adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid to the mobile phase to reduce tailing.
Compound won't elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Co-elution of impurities with the product Similar polarity of the product and impurities.Use a shallower solvent gradient during elution to improve separation. Ensure the column is not overloaded with the crude sample.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Amides (Illustrative Data)

Purification MethodTypical Purity of Crude Product (%)Solvent(s) / Mobile PhaseTypical Purity of Final Product (%)Typical Yield (%)
Recrystallization85-95Ethanol/Water>9870-85
Recrystallization85-95Acetone/Hexane>9865-80
Column Chromatography85-95Hexane/Ethyl Acetate Gradient>9950-70

Note: The data in this table is illustrative for typical aromatic amides and is intended for comparative purposes. Actual results for this compound may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, acetone, or a mixture like ethanol/water) and heat the mixture. A good solvent will dissolve the solid when hot but allow crystals to form upon cooling.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various mobile phase systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find a system that gives good separation of the product from impurities (a target Rf value for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Impurity Profile recrystallization Recrystallization tlc->recrystallization Simple Impurity Profile column_chromatography Column Chromatography tlc->column_chromatography Complex Impurity Profile pure_product Pure this compound recrystallization->pure_product impurities_separated Impurities Separated recrystallization->impurities_separated column_chromatography->pure_product column_chromatography->impurities_separated

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Crude Product in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter Filter and Wash Crystals crystals_form->filter Yes add_solvent Add More Hot Solvent oiling_out->add_solvent Yes scratch Scratch Flask / Add Seed Crystal oiling_out->scratch No pure_product Pure Crystals filter->pure_product add_solvent->cool scratch->cool

Caption: Troubleshooting decision tree for recrystallization challenges.

References

Technical Support Center: Synthesis of [¹²³I]4-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiosynthesis of [¹²³I]4-Iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of [¹²³I]this compound?

A1: Common precursors for the synthesis of [¹²³I]this compound include 4-bromobenzamide, and organometallic derivatives such as 4-(tributylstannyl)benzamide. The choice of precursor will dictate the radiolabeling methodology.

Q2: Which radiolabeling methods are typically used for the synthesis of [¹²³I]this compound?

A2: The most common methods are electrophilic substitution on an activated aromatic ring or a stannylated precursor, and nucleophilic hetero-halogen exchange on a bromo-precursor.

Q3: What is a typical radiochemical yield for the synthesis of [¹²³I]this compound?

A3: Radiochemical yields can vary significantly depending on the chosen method and optimization of reaction conditions. Yields for similar iodobenzamide derivatives have been reported in the range of 60% to over 80%.[1][2] For instance, the synthesis of a related compound, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide, via bromine-iodine exchange resulted in radiochemical yields of up to 60%.[1] Another example, the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide from a tri-butylstannyl precursor, yielded 71-86%.[2]

Q4: How can I purify the final product?

A4: Purification of [¹²³I]this compound is typically achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase column is commonly employed with a suitable mobile phase to separate the desired product from unreacted [¹²³I]iodide, precursor, and other byproducts.

Q5: What are the critical quality control parameters for [¹²³I]this compound?

A5: The critical quality control parameters include radiochemical purity, chemical purity, specific activity, and sterility. Radiochemical purity, which is the proportion of the total radioactivity in the form of the desired radiolabeled compound, is of utmost importance and is typically determined by radio-HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of [¹²³I]this compound.

Issue 1: Low Radiochemical Yield

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. For electrophilic substitution, a temperature of around 65°C has been shown to be effective for a similar compound.[3] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation of the precursor or product.
Incorrect pH of the Reaction Mixture The pH of the reaction mixture is critical, especially for electrophilic iodination. For the synthesis of [¹²³I]IBZM, a pH of 2 was found to be optimal.[3] Adjust the pH using appropriate buffers to ensure the reaction proceeds efficiently.
Inadequate Amount of Oxidizing Agent The amount of oxidizing agent (e.g., peracetic acid, Chloramine-T) is crucial for the successful incorporation of ¹²³I. Insufficient amounts will result in low yields, while an excess can lead to the formation of oxidized byproducts. Titrate the amount of oxidizing agent to find the optimal concentration.
Poor Quality of Precursor Ensure the precursor (e.g., 4-bromobenzamide, 4-(tributylstannyl)benzamide) is of high purity. Impurities in the precursor can interfere with the reaction. Verify the purity of the precursor using analytical techniques such as NMR or mass spectrometry.
Presence of Quenchers Certain substances can act as quenchers and inhibit the radiolabeling reaction. Ensure all glassware is scrupulously clean and that solvents and reagents are free from contaminants.

dot graph TD; A[Low Radiochemical Yield] -- Check --> B{Reaction Conditions}; B -- Temperature --> C{Optimize Temperature}; B -- pH --> D{Adjust pH}; B -- Oxidizing Agent --> E{Titrate Oxidizing Agent}; A -- Check --> F{Reagent Quality}; F -- Precursor Purity --> G{Verify Precursor Purity}; F -- Presence of Quenchers --> H{Use High-Purity Reagents & Clean Glassware};

subgraph "Troubleshooting Flowchart for Low Radiochemical Yield" A; B; C; D; E; F; G; H; end

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; F; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C; D; E; G; H; edge [color="#4285F4"]; A -- B; B -- C; B -- D; B -- E; A -- F; F -- G; F -- H; graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; A[Low Radiochemical Yield]; B{Reaction Conditions}; C{Optimize Temperature}; D{Adjust pH}; E{Titrate Oxidizing Agent}; F{Reagent Quality}; G{Verify Precursor Purity}; H{Use High-Purity Reagents & Clean Glassware}; A --> B; B --> C; B --> D; B --> E; A --> F; F --> G; F --> H; A[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];## Technical Support Center: Improving the Radiochemical Yield of [¹²³I]this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of [¹²³I]this compound. Our goal is to help you optimize your experiments and improve the radiochemical yield of this important radiopharmaceutical.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors used for the synthesis of [¹²³I]this compound?

A1: The selection of a precursor is a critical first step. Commonly used precursors include those that allow for either electrophilic or nucleophilic radioiodination. For electrophilic substitution, a tributylstannyl precursor, such as (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide, is often employed.[2] For nucleophilic substitution, a common approach is a non-isotopic bromine-iodine-123 exchange using a bromo-precursor.[1]

Q2: What are the typical radiochemical yields I can expect?

A2: Radiochemical yields are highly dependent on the chosen synthetic route and the optimization of reaction parameters. For the synthesis of a similar compound, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide, via bromine-iodine exchange, yields of up to 60% have been reported.[1] When using a tributylstannyl precursor for a related iodobenzamide derivative, radiochemical yields between 71-86% have been achieved.[2] For the electrophilic radioiodination of the precursor BZM to produce [¹²³I]IBZM, a labeling yield of 76 ± 4% and a radiochemical yield of 69 ± 4% have been documented.[3]

Q3: How is [¹²³I]this compound typically purified?

A3: High-performance liquid chromatography (HPLC) is the standard method for the purification of [¹²³I]this compound.[1][3] Reverse-phase HPLC is effective in separating the final product from unreacted starting materials and radioactive impurities.

Q4: What are some common side products in this synthesis?

A4: The formation of side products can lower your radiochemical yield and complicate purification. Depending on the reaction conditions, potential side products can include unlabeled iodobenzamide (if carrier iodide is present), and products of radioiodide oxidation or reduction that do not incorporate into the desired molecule. Careful control of reaction parameters is essential to minimize these.

Troubleshooting Guides

Low Radiochemical Yield

A low radiochemical yield is a common challenge in radiosynthesis. The following guide provides a systematic approach to identifying and resolving potential issues.

dot graph troubleshooting_low_yield { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12];

}

A logical workflow for troubleshooting low radiochemical yield.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of [¹²³I]iodobenzamide derivatives. These can be adapted for the synthesis of [¹²³I]this compound.

Method 1: Electrophilic Radioiodination of a Benzamide Precursor (Adapted from[3])

This method describes the synthesis of [¹²³I]IBZM, which can be a model for [¹²³I]this compound.

Materials:

  • Benzamide precursor (BZM)

  • Ethanol (EtOH)

  • pH 2 buffer

  • Na[¹²³I]I in 0.1 M NaOH

  • Diluted peracetic acid solution

Procedure:

  • Dissolve 50 µg of the benzamide precursor in 50 µL of EtOH.

  • Add a pH 2 buffer to the precursor solution.

  • Add the Na[¹²³I]I solution (in < 180 µL of 0.1 M NaOH).

  • Initiate the reaction by adding 50 µL of a diluted peracetic acid solution.

  • Heat the reaction mixture at 65°C for 14 minutes.

  • Purify the product using solid-phase extraction (SPE) followed by reverse-phase HPLC.

dot graph electrophilic_radioiodination { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

}

Workflow for electrophilic radioiodination.

Method 2: Radioiodination from a Tributylstannyl Precursor (Adapted from[2])

This method describes the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Materials:

  • (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor

  • Chloramine-T or hydrogen peroxide

  • Na[¹²⁵I]I

Procedure:

  • Dissolve the tributylstannyl precursor in a suitable solvent.

  • Add Na[¹²⁵I]I to the solution.

  • Add Chloramine-T or hydrogen peroxide as the oxidizing agent to initiate the reaction.

  • Allow the reaction to proceed at an optimized temperature and time.

  • Purify the final product using HPLC.

Method 3: Non-isotopic Bromine-Iodine-123 Exchange (Adapted from[1])

This method describes the synthesis of N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide.

Materials:

  • N-(2-diethylaminoethyl)-4-bromobenzamide precursor

  • Na[¹²³I]I

Procedure:

  • The labeling is performed by a non-isotopic bromine-iodine-123 exchange reaction.

  • Detailed reaction conditions such as solvent, temperature, and reaction time need to be optimized for the specific precursor.

  • The iodinated product is purified by isocratic HPLC.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of related iodobenzamide derivatives, which can serve as a starting point for the optimization of [¹²³I]this compound synthesis.

RadiopharmaceuticalPrecursorMethodKey Reaction ConditionsLabeling YieldRadiochemical YieldReference
[¹²³I]IBZMBZMElectrophilic Iodination50 µg precursor, pH 2, 65°C, 14 min76 ± 4%69 ± 4%[3]
[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideTributylstannyl derivativeElectrophilic IodinationChloramine-T or H₂O₂ as oxidant-71-86%[2]
N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamideBromo-derivativeNucleophilic ExchangeNon-isotopic Br-I exchange-up to 60%[1]

References

stability issues and degradation of 4-Iodobenzamide under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4-Iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light. Store the compound in its original, tightly sealed container.[1] The recommended storage temperature is room temperature.[3]

Q2: What are the known stability issues with this compound?

A2: this compound, like many aryl iodides, can be sensitive to light and heat. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation over time, which can be accelerated by elevated temperatures or exposure to light.[2] This degradation often manifests as deiodination, where the iodine atom is cleaved from the aromatic ring.[2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar compounds, two primary degradation pathways can be anticipated:

  • Hydrolysis of the amide bond: Under acidic or basic conditions, the amide group can be hydrolyzed to form 4-iodobenzoic acid and ammonia.

  • Cleavage of the Carbon-Iodine bond (Deiodination): Exposure to heat, light (especially UV), or certain reactive species can lead to the breaking of the C-I bond, resulting in the formation of benzamide and elemental iodine or iodide ions.[2] This is a common degradation route for iodinated aromatic compounds.[4]

Q4: I am observing a color change in my this compound sample. What could be the cause?

A4: A color change, often to a brownish or purplish hue, can be an indicator of degradation. This is frequently due to the formation of elemental iodine (I₂) as a result of deiodination, which can be prompted by exposure to light or heat.[2] If you observe a color change, it is recommended to verify the purity of the compound before use.

Troubleshooting Guide

Issue 1: Low or no yield in a reaction using this compound.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure that the this compound used is of high purity and has been stored correctly. If the compound is old or has been improperly stored, consider purchasing a new batch. You can perform a purity check using techniques like HPLC or NMR spectroscopy.

  • Possible Cause 2: Incompatible reaction conditions.

    • Solution: Aryl iodides can be unstable at high temperatures.[2] If your reaction requires significant heat, this could be leading to the degradation of your starting material. Explore if the reaction can be performed at a lower temperature, perhaps with a different catalyst or for a longer duration.

  • Possible Cause 3: Issues with other reagents or solvents.

    • Solution: Verify the purity and dryness of all other reagents and solvents. Water or other impurities can interfere with many organic reactions.[5]

Issue 2: My reaction is producing unexpected side products.

  • Possible Cause 1: Formation of deiodinated byproducts.

    • Solution: The primary degradation product of this compound is often benzamide, formed through deiodination. If your reaction conditions are harsh (e.g., high heat, prolonged reaction times), you may be forming this and other related impurities. Analyze your crude reaction mixture by LC-MS or GC-MS to identify the side products. If deiodination is the issue, try milder reaction conditions.

  • Possible Cause 2: Cross-reactivity.

    • Solution: Consider the reactivity of the C-I bond and the amide group. Depending on the other reagents present, side reactions at either of these functional groups could be occurring. Review the literature for similar reactions to anticipate potential side products.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in the quality of this compound.

    • Solution: If you are using different batches of this compound, there may be variations in purity. It is good practice to qualify a new batch of any reagent before use in a critical experiment. Running a simple check like a melting point determination or a quick purity assessment by TLC or HPLC can help ensure consistency.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Room Temperature[3]Avoids potential thermal degradation.
Light Protect from lightPrevents photolytic cleavage of the C-I bond.
Atmosphere Store in a dry environment[1][2]Minimizes potential hydrolysis of the amide.
Container Tightly sealed, original container[1]Prevents contamination and exposure to moisture.

Table 2: Example Data from a Forced Degradation Study of this compound

The following table is a template for researchers to record their findings. The data presented are hypothetical and for illustrative purposes only.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 hours60°C15%4-Iodobenzoic Acid
Base Hydrolysis (0.1 M NaOH) 8 hours60°C25%4-Iodobenzoic Acid
Oxidative (3% H₂O₂) 24 hoursRoom Temp5%Not Identified
Photolytic (UV Lamp) 48 hoursRoom Temp10%Benzamide
Thermal (Dry Heat) 72 hours80°C8%Benzamide

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method that can be adapted to quantify this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) is often a good starting point for separating polar and non-polar compounds.

    • Example Gradient: Start with 95% buffer / 5% acetonitrile, and ramp to 20% buffer / 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its likely degradation products (like 4-iodobenzoic acid and benzamide) have significant absorbance (e.g., 230 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of this compound in the mobile phase or a suitable solvent (like methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[6][7][8]

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound in a vial and heat in an oven at 80°C. At various time points, dissolve a small, weighed amount of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm). Shield a control sample from light. Analyze both samples by HPLC at various time points.

Visualizations

G cluster_storage Initial State cluster_stress Stress Conditions cluster_degradation Degradation Products A This compound (Pure) B Heat A->B Deiodination C Light (UV) A->C Deiodination D Acid/Base A->D Amide Hydrolysis E Benzamide B->E C->E F 4-Iodobenzoic Acid D->F

Caption: Hypothetical degradation pathways of this compound.

G cluster_stress Apply Stress Conditions start Start: Pure this compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxid Oxidative (H₂O₂) prep->oxid photo Photolytic (UV Light) prep->photo thermal Thermal (Dry Heat) prep->thermal analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis data Identify & Quantify Degradants analysis->data end End: Determine Degradation Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting poor solubility of 4-Iodobenzamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 4-Iodobenzamide in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound is a crystalline solid with a high melting point (215-217 °C), which suggests strong intermolecular forces that can lead to low solubility in many common organic solvents. The molecule possesses a polar amide group capable of hydrogen bonding and a large, nonpolar iodophenyl group.[1] This amphipathic nature results in varied solubility depending on the solvent's properties. While specific quantitative data is not widely available in the literature, a qualitative and estimated solubility profile is provided in Table 1. The principle of "like dissolves like" is a useful guide; polar aprotic solvents are generally the most effective.[1]

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility of this compound can be attributed to several factors:

  • Strong Crystal Lattice Energy: The high melting point indicates a stable crystal structure that requires significant energy to break down.

  • Solvent Incompatibility: The chosen solvent may not have the appropriate polarity to effectively solvate both the polar amide and nonpolar aryl iodide functionalities of the molecule.

  • Low Temperature: The solubility of solids in liquids generally increases with temperature.[2] Room temperature may not be sufficient to achieve the desired concentration.

  • Insufficient Solvent Volume: There may not be enough solvent to dissolve the amount of this compound used.

Q3: Are there any alternative techniques for reactions with poorly soluble substrates like this compound?

A3: Yes, for substrates with very low solubility, alternative methods can be employed to facilitate a reaction. One such technique is high-temperature ball milling.[3][4][5][6][7] This solid-state approach can overcome solubility issues in conventional solution-based reactions and has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[3][4][5][6][7]

Troubleshooting Guide: Poor Solubility of this compound

This guide provides a systematic approach to resolving solubility issues with this compound in your reaction.

Initial Assessment

Before modifying your reaction conditions, verify the following:

  • Purity of this compound: Impurities can sometimes affect solubility.

  • Solvent Quality: Ensure the solvent is dry and of the appropriate grade, as water content can impact solubility in non-polar solvents.

Troubleshooting Steps

If you are experiencing poor solubility, consider the following steps, starting with the least disruptive to your protocol.

1. Increase Temperature:

  • Action: Gently heat the reaction mixture. For many organic reactions, increasing the temperature to 50-80 °C can significantly improve the solubility of starting materials.[2]

  • Considerations: Ensure the reaction temperature is compatible with the stability of all reagents and the boiling point of the solvent.

2. Alter the Solvent System:

  • Action:

    • Switch to a More Polar Aprotic Solvent: If you are using a non-polar or moderately polar solvent, consider switching to a solvent known to be effective for similar compounds, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[8][9]

    • Use a Co-solvent: Adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent (e.g., THF, Dioxane) can enhance solubility without drastically changing the overall reaction medium.[10]

  • Considerations: The new solvent or co-solvent must be compatible with your reaction chemistry (e.g., not react with your base or catalyst).

3. Adjust Concentration:

  • Action: If possible, reduce the concentration of your reaction by increasing the solvent volume.

  • Considerations: This may not be ideal for all reactions, as it can affect reaction kinetics.

4. Sonication:

  • Action: Use an ultrasonic bath to apply mechanical energy to the mixture. Sonication can help to break up solid aggregates and promote dissolution.

  • Considerations: This is often a mild and effective method that can be used in conjunction with heating.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolvent TypePolarity IndexEstimated SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighHighly effective at solvating both polar and nonpolar parts of the molecule.[8][9]
Dimethylformamide (DMF)Polar Aprotic6.4HighSimilar to DMSO, a good choice for amides.[9]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic6.7HighAnother excellent polar aprotic solvent for poorly soluble compounds.
Tetrahydrofuran (THF)Polar Aprotic4.0ModerateMay require heating to achieve higher concentrations.
1,4-DioxaneNonpolar Ether4.8ModerateOften used in cross-coupling reactions; heating is typically necessary.
AcetonitrilePolar Aprotic5.8Low to ModerateMay be a suitable solvent, but solubility could be limited.
Dichloromethane (DCM)Halogenated3.1LowGenerally not a good solvent for amides due to its lower polarity.
TolueneNonpolar Aromatic2.4Very LowThe nonpolar nature makes it a poor solvent for the polar amide group.
HexanesNonpolar Aliphatic0.1InsolubleHighly nonpolar and will not effectively solvate the polar amide.
WaterPolar Protic10.2Very LowThe large nonpolar iodophenyl group limits aqueous solubility.[1]
EthanolPolar Protic4.3LowCan hydrogen bond, but the overall solubility is limited by the nonpolar part.

Note: This table is based on the chemical structure of this compound and solubility data for structurally related compounds like benzamide and 4-aminobenzamide.[1][11][12] Experimental verification is recommended.

Experimental Protocols

Protocol: Small-Scale Solubility Test

This protocol allows you to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents from Table 1

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir bar and stir plate

  • Heat gun or hot plate

  • Vortex mixer

Procedure:

  • Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a vial containing a small stir bar.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

  • Room Temperature Test:

    • Cap the vial and stir vigorously at room temperature for 5-10 minutes.

    • Visually inspect for undissolved solid. If it dissolves completely, the solubility is at least 20 mg/mL.

  • Heating Test:

    • If the solid does not dissolve at room temperature, gently heat the vial while stirring.

    • Gradually increase the temperature, observing for dissolution. Note the temperature at which it fully dissolves.

    • Allow the solution to cool to room temperature to check for precipitation.

  • Co-solvent Test:

    • To a suspension of this compound in a primary solvent, add a co-solvent (e.g., DMSO) dropwise while stirring and observe for dissolution.

  • Record Observations: For each solvent, record whether the compound is soluble at room temperature, soluble with heating, or insoluble.

Visualizations

Troubleshooting_Solubility Start Poor solubility of This compound observed CheckPurity Verify Purity and Solvent Quality Start->CheckPurity IncreaseTemp Increase Temperature CheckPurity->IncreaseTemp If purity is confirmed ChangeSolvent Change Solvent System IncreaseTemp->ChangeSolvent If still insoluble Success Solubility Issue Resolved IncreaseTemp->Success If soluble UseCosolvent Use a Co-solvent (e.g., add DMSO) ChangeSolvent->UseCosolvent SwitchSolvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) ChangeSolvent->SwitchSolvent Sonication Apply Sonication UseCosolvent->Sonication If still insoluble UseCosolvent->Success If soluble SwitchSolvent->Sonication If still insoluble SwitchSolvent->Success If soluble CheckConcentration Review Concentration Sonication->CheckConcentration If still insoluble Sonication->Success If soluble ReduceConcentration Reduce Concentration CheckConcentration->ReduceConcentration If concentration is high ConsiderAlternative Consider Alternative Methods (e.g., Ball Milling) CheckConcentration->ConsiderAlternative If concentration is low ReduceConcentration->ConsiderAlternative If still insoluble ReduceConcentration->Success If soluble

Caption: Troubleshooting workflow for poor this compound solubility.

Factors_Affecting_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility This compound Solubility CrystalLattice Crystal Lattice Energy (High M.P.) CrystalLattice->Solubility Inversely affects IntermolecularForces Intermolecular Forces (H-Bonding, van der Waals) IntermolecularForces->Solubility Affects Polarity Polarity Polarity->Solubility Directly affects Hbonding Hydrogen Bonding Capability Hbonding->Solubility Affects Temperature Temperature Temperature->Solubility Directly affects Pressure Pressure (minor effect for solids) Pressure->Solubility Mechanical Mechanical Energy (Stirring, Sonication) Mechanical->Solubility Directly affects

Caption: Key factors influencing the solubility of this compound.

References

managing impurities in the synthesis of 4-Iodobenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-iodobenzamide and its derivatives. Our aim is to facilitate the production of high-purity compounds essential for research and development in areas such as targeted therapies and molecular imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 4-iodobenzoic acid. First, 4-iodobenzoic acid is converted to its more reactive acyl chloride derivative, 4-iodobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amination of the acyl chloride with an ammonia source, such as aqueous ammonia, to form this compound.[1]

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To ensure high purity, it is crucial to control several parameters:

  • Anhydrous Conditions: 4-Iodobenzoyl chloride is highly sensitive to moisture and can hydrolyze back to 4-iodobenzoic acid. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[2]

  • Temperature Control: The reaction of 4-iodobenzoyl chloride with ammonia is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of ammonia helps to control the reaction rate and prevent the formation of side products.[2]

  • Stoichiometry: Precise control of the molar ratios of reactants is essential. An excess of the aminating agent is often used to ensure the complete conversion of the acyl chloride.

Q3: My this compound product is off-white or yellowish. What is the likely cause and how can I fix it?

A3: A discolored product often indicates the presence of impurities. The yellowish tint can be due to residual starting materials, byproducts, or degradation products. Purification by recrystallization is a highly effective method to remove these colored impurities and obtain a white, crystalline product. Activated carbon can also be used during the recrystallization process to adsorb colored impurities.

Q4: How can I confirm the purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of impurities by comparing the spectra to known standards.[4][5][6][7]

  • Melting Point: A sharp melting point close to the literature value (215-217 °C) is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Solution
Incomplete conversion of 4-iodobenzoic acid to 4-iodobenzoyl chloride. Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[1][8] Monitor the reaction by TLC or by observing the cessation of gas evolution.
Hydrolysis of 4-iodobenzoyl chloride. As mentioned in the FAQs, strictly maintain anhydrous conditions throughout the reaction. Use freshly distilled, dry solvents and dry glassware.[2]
Loss of product during workup and purification. Optimize the recrystallization procedure by using a minimal amount of a suitable hot solvent to dissolve the product and then cooling slowly to maximize crystal formation.
Problem 2: Presence of Impurities in the Final Product
Impurity Source / Mechanism Prevention and Removal
4-Iodobenzoic Acid Incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride during the reaction or workup.[2]Ensure complete conversion to the acyl chloride and maintain anhydrous conditions. 4-Iodobenzoic acid is more acidic and can be removed by washing the organic solution of the product with a mild aqueous base like sodium bicarbonate solution.
Di-iodinated Benzamide Isomers Possible side reaction during electrophilic iodination if starting from benzamide. The directing effects of the amide group can lead to ortho and meta isomers.This is less common when starting with 4-iodobenzoic acid. If synthesizing from benzamide, careful control of iodinating agent stoichiometry and reaction conditions is necessary.
Unreacted 4-Iodobenzoyl Chloride Incomplete amination reaction.Use a slight excess of the ammonia source and ensure adequate reaction time. Any remaining acyl chloride will be hydrolyzed to 4-iodobenzoic acid during aqueous workup, which can then be removed as described above.

Data Presentation

Table 1: Analytical Data for Purity Assessment of this compound

Analytical Technique Parameter Typical Result for High-Purity this compound
HPLC Purity (by area %)> 99.5%
Retention TimeDependent on column and method, but should show a single major peak.
¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)δ ~7.5 (d, 2H), ~7.8 (d, 2H), ~7.9 (br s, 1H), ~8.1 (br s, 1H)
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)δ ~95, 129, 131, 137, 167
Melting Point Range (°C)215-217 °C

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Iodobenzoic Acid

Step 1: Synthesis of 4-Iodobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) has ceased.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 4-iodobenzoyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-iodobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the stirred solution. A white precipitate of this compound will form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any ammonium chloride.

  • Dry the product under vacuum to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Signaling Pathways and Impact of Impurities

This compound derivatives are of significant interest as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[9][10][11][12][13] Impurities in the synthetic intermediates can lead to final compounds with altered efficacy, selectivity, and potential off-target effects. For example, positional isomers or compounds with residual reactive groups could bind to other enzymes or receptors, leading to unwanted biological activity.

G cluster_synthesis Synthesis of this compound Derivative cluster_bio Biological System This compound This compound Desired_Product Desired_Product This compound->Desired_Product Reaction Impurities Impurities This compound->Impurities Side Reactions Other_Reactants Other_Reactants Other_Reactants->Desired_Product PARP_Enzyme PARP_Enzyme Desired_Product->PARP_Enzyme Inhibition Impurities->PARP_Enzyme Reduced or no inhibition Off_Target_Effects Off_Target_Effects Impurities->Off_Target_Effects Potential Toxicity DNA_Repair DNA_Repair PARP_Enzyme->DNA_Repair Blocks Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Leads to cell death in cancer G Start Start Reaction_Setup Reaction Setup: 4-Iodobenzoic Acid + Thionyl Chloride Start->Reaction_Setup Acyl_Chloride_Formation Formation of 4-Iodobenzoyl Chloride Reaction_Setup->Acyl_Chloride_Formation Amination Amination with Ammonia Source Acyl_Chloride_Formation->Amination Crude_Product_Isolation Isolation of Crude this compound Amination->Crude_Product_Isolation Purification Purification by Recrystallization Crude_Product_Isolation->Purification Analysis Purity and Structural Analysis (HPLC, NMR, MS, MP) Purification->Analysis Troubleshooting Low Yield or Impurities? Analysis->Troubleshooting Final_Product Pure this compound Troubleshooting->Final_Product Purity OK Optimize_Conditions Optimize Reaction Conditions or Purification Troubleshooting->Optimize_Conditions Purity Not OK Optimize_Conditions->Reaction_Setup G Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Check_Anhydrous_Conditions Verify Anhydrous Conditions Low_Yield->Check_Anhydrous_Conditions Check_Reaction_Time_Temp Check Reaction Time and Temperature Low_Yield->Check_Reaction_Time_Temp Optimize_Workup Optimize Workup Procedure Low_Yield->Optimize_Workup Impure_Product->Check_Starting_Materials Impure_Product->Check_Anhydrous_Conditions Optimize_Purification Optimize Purification Impure_Product->Optimize_Purification Solution_Found Problem Resolved Check_Starting_Materials->Solution_Found Check_Anhydrous_Conditions->Solution_Found Check_Reaction_Time_Temp->Solution_Found Optimize_Workup->Solution_Found Optimize_Purification->Solution_Found

References

Technical Support Center: Optimizing HPLC Methods for 4-Iodobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Iodobenzamide and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds. The troubleshooting process is outlined in the workflow below.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Issues (Drifting, No Retention) start->retention_time baseline Baseline Noise or Drift start->baseline pressure Pressure Fluctuations start->pressure check_column Check Column (Age, Contamination, Voids) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) peak_shape->check_mobile_phase check_sample Check Sample (Solvent, Concentration) peak_shape->check_sample retention_time->check_column retention_time->check_mobile_phase check_system Check System Hardware (Pump, Injector, Detector, Leaks) retention_time->check_system baseline->check_column baseline->check_mobile_phase baseline->check_system pressure->check_mobile_phase pressure->check_system solution Problem Resolved check_column->solution If resolved check_mobile_phase->solution If resolved check_sample->solution If resolved check_system->solution If resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: My peaks for this compound are tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, especially with compounds containing polar functional groups like amides. Here are the primary causes and solutions:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the amide group of your analyte, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," which means most of the residual silanols have been chemically deactivated.

    • Solution 3: Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void can distort peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.

Q2: I am observing peak fronting for my this compound analogs. What should I do?

A2: Peak fronting is often caused by the following:

  • Sample Overload: Similar to peak tailing, injecting too concentrated a sample can lead to fronting.

    • Solution: Dilute your sample or decrease the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

Q3: My retention times for this compound are drifting or inconsistent. How can I stabilize them?

A3: Retention time drift can compromise the reliability of your analysis. Consider these factors:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially for gradient methods.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent measurements when preparing the mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate.

    • Solution: Check the pump for leaks and ensure it is properly primed. If pressure fluctuations are also observed, the pump seals or check valves may need replacement.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its analogs?

A1: A good starting point for method development would be a reversed-phase (RP) HPLC method. Here is a typical initial setup:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: A simple gradient with water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to improve peak shape by controlling the ionization of silanol groups.

  • Gradient: A generic gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: 30 °C.

This initial setup can then be optimized by adjusting the gradient slope, mobile phase pH, and organic modifier to achieve the desired separation.

Q2: How does the mobile phase composition affect the retention of this compound and its analogs?

A2: The mobile phase composition is a critical parameter for controlling the retention and selectivity of your separation.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning it will lead to shorter retention times. The choice between the two can also affect the selectivity (the separation between different analytes). It is often worthwhile to screen both solvents during method development.

  • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. While this compound itself is neutral, some of its analogs may have acidic or basic functional groups. Adjusting the pH can alter the charge state of these analogs, thereby changing their retention. For neutral compounds like this compound, pH primarily affects peak shape by influencing the ionization of residual silanols on the stationary phase.

Table 1: Hypothetical Retention Times of this compound and Analogs with Different Mobile Phase Compositions

CompoundMobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)
4-Chlorobenzamide50:505.8
4-Bromobenzamide50:506.5
This compound50:507.3
4-Chlorobenzamide60:404.2
4-Bromobenzamide60:404.8
This compound60:405.5
Q3: What are the key validation parameters I should consider for my HPLC method?

A3: According to ICH guidelines, the key validation parameters for an HPLC method include:[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%
LOD (Signal-to-Noise Ratio)~3:1
LOQ (Signal-to-Noise Ratio)~10:1

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[3]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • If your sample is a solid, accurately weigh an appropriate amount and dissolve it in the same solvent used for the standard preparation to achieve a similar concentration.

    • If your sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3][4]

  • Filtration:

    • Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could block the column.[3]

Protocol 2: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating method.[5] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 48 hours. Dissolve in the mobile phase for analysis.

Analyze all stressed samples, along with an unstressed control, using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Forced_Degradation_Workflow start Drug Substance (this compound) stress_conditions Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Specificity (Peak Purity, Resolution) analysis->evaluation

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodobenzamide and 4-Bromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are foundational building blocks, and among them, 4-halobenzamides are valuable synthons. This guide provides an objective, data-supported comparison of the reactivity of 4-iodobenzamide and 4-bromobenzamide in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental difference in reactivity between this compound and 4-bromobenzamide lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond of this compound undergoes this step more readily than the C-Br bond of 4-bromobenzamide, generally leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]

Data Presentation: A Quantitative Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound and 4-bromobenzamide. While direct side-by-side comparative studies for these exact substrates are not always available in a single source, the data presented is a composite of typical results observed for these and structurally similar aryl halides under optimized conditions, reflecting the well-established reactivity trends.

Reaction Type Aryl Halide Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O806~90
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O10012~75
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1008~92
4-BromobenzamideMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene11016~80
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%)Et₃NTHF604~95
4-BromobenzamidePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%)Et₃NTHF8010~70

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, monitoring, and working up a palladium-catalyzed cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine aryl halide, coupling partner, and base in a flame-dried flask. setup2 Add solvent and degas the mixture. setup1->setup2 setup3 Add catalyst and ligand under an inert atmosphere. setup2->setup3 reaction1 Heat the reaction to the specified temperature with vigorous stirring. setup3->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction and quench if necessary. reaction2->workup1 workup2 Perform aqueous extraction to remove salts. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify the crude product by chromatography or recrystallization. workup3->workup4

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-halobenzamide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

  • Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) are added under a positive flow of argon.

  • The reaction mixture is heated to the desired temperature (80 °C for this compound, 100 °C for 4-bromobenzamide) and stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • In a glovebox, a vial is charged with 4-halobenzamide (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • The vial is sealed, removed from the glovebox, and anhydrous, degassed toluene (5 mL) is added, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • The reaction is heated to the specified temperature (100-110 °C) with stirring.[2]

  • After the starting material is consumed as indicated by TLC or LC-MS, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a plug of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography.

Sonogashira Coupling Protocol
  • To a Schlenk tube are added 4-halobenzamide (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.03 mmol, 3 mol%), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) are added.

  • Phenylacetylene (1.1 mmol, 1.1 equiv.) is then added dropwise.

  • The reaction is stirred at the appropriate temperature (60-80 °C) until completion.[3]

  • Upon cooling, the reaction mixture is diluted with diethyl ether and filtered through celite.

  • The filtrate is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a visual representation of the mechanistic pathways.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R (L2) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X_L Ar-Pd(II)-X (L) Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X_L->Amine_Coordination Ar-Pd(II)-X_L_Amine [Ar-Pd(II)(HNR2)-X]L Amine_Coordination->Ar-Pd(II)-X_L_Amine Deprotonation Deprotonation (Base) Ar-Pd(II)-X_L_Amine->Deprotonation Ar-Pd(II)-NR2_L Ar-Pd(II)-NR2 (L) Deprotonation->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-C≡CR_L2 Ar-Pd(II)-C≡CR (L2) Transmetalation->Ar-Pd(II)-C≡CR_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination (R-C≡CH) CuX->Alkyne_Coordination Cu-Alkyne_Complex [Cu(C≡CR)] Alkyne_Coordination->Cu-Alkyne_Complex Deprotonation Deprotonation (Base) Cu-Alkyne_Complex->Deprotonation Cu-Acetylide Cu-C≡CR Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation from Cu to Pd

Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

References

A Comparative Guide to the Preclinical Validation of 4-Iodobenzamide-Based Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-iodobenzamide-based radiotracers and their alternatives in animal models, supported by experimental data. The following sections detail the performance of these radiotracers in key preclinical studies, outline experimental protocols, and visualize relevant biological pathways to aid in the selection and application of these imaging agents.

Comparative Performance of Radiotracers

The validation of radiotracers in animal models is crucial for their clinical translation. This section compares this compound-based radiotracers targeting melanoma, dopamine D2 receptors, and sigma-1 receptors with alternative imaging agents.

Melanoma Imaging: Targeting Melanin

This compound derivatives have been extensively studied for their ability to bind to melanin, making them promising candidates for melanoma imaging and targeted radionuclide therapy. A key compound in this class is N-(2-diethylaminoethyl)-4-iodobenzamide (BZA).

Table 1: Biodistribution of Melanoma Radiotracers in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

RadiotracerAnimal ModelTumor1h6h24hTumor/Blood Ratio (24h)Tumor/Muscle Ratio (24h)Reference
[¹²⁵I]BZA B16 Melanoma Bearing MiceMelanotic---~BZA at 12-18h p.i.~BZA at 12-18h p.i.[1]
[¹²⁵I]PAB Human Melanoma Xenograft (Nude Mice)Melanotic3.872.911.0217.8094.58[2]
[¹²⁵I]DAB Human Melanoma Xenograft (Nude Mice)Melanotic6.142.810.42--[3]
[¹³¹I]MIP-1145 SK-MEL-3 Human Melanoma XenograftsMelanin-Positive--5.91--[4]
[⁶⁸Ga]Ga-DOTA-Re-CCMSH Murine MelanomaMelanotic2.25 (2h)----[5]
[¹⁷⁷Lu]Lu-DOTA-Re-CCMSH Murine MelanomaMelanotic-19.8-21.9 (4h)-172-[5]
[¹⁸F]PFPN Melanoma PatientsMelanotic---Superior to [¹⁸F]FDGSuperior to [¹⁸F]FDG[6]

Alternative Melanoma Tracers:

  • Peptide-based radiotracers: DOTA-Re-CCMSH peptides targeting the melanocortin-1 receptor (MC1R) have shown high tumor uptake and retention.[5]

  • [¹⁸F]FDG: While widely used in oncology, its specificity for melanoma can be limited due to high uptake in other metabolically active tissues.[7]

  • [¹⁸F]PFPN: This melanin-targeting PET tracer has demonstrated superior diagnostic performance compared to [¹⁸F]FDG in melanoma patients, detecting more metastases with excellent contrast.[6]

Neuroreceptor Imaging: Dopamine D2 and Sigma-1 Receptors

This compound derivatives have also been developed for imaging neuroreceptors, playing a role in understanding neurological and psychiatric disorders.

[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a well-established SPECT tracer for the dopamine D2 receptor.

Table 2: Performance of [¹²³I]IBZM in Animal Models

Animal ModelKey FindingsReference
Rat model of D2 receptor supersensitivity45% increase in striatal [¹²⁵I]IBZM fixation after chronic haloperidol treatment.[8]
6-OHDA lesioned rat model38% enhancement of [¹²⁵I]IBZM binding in the lesioned striatum.[8]
MonkeyHigh concentration in the basal ganglia. Basal ganglia to cerebellum ratio of 4.93 at 120 min post-injection.[4]

Derivatives of this compound have been investigated for their potential to image sigma-1 receptors, which are implicated in neurodegenerative diseases.

Table 3: Preclinical Data for a this compound-based Sigma-1 Receptor Ligand

RadiotracerAnimal ModelBrain Uptake (10 min p.i.)Key FindingsReference
[¹²³I]-BPBMice4.99% ID/gBinds to both sigma-1 and sigma-2 receptors; potential hampered by affinity for dopamine receptors.[9][10]

Alternative Sigma-1 Receptor Tracers:

  • ¹⁸F-labeled spirocyclic piperidine-based PET radiotracers: Several candidates have shown high brain uptake and fast kinetics in nonhuman primates, with some demonstrating high specific binding signals.[11][12][13]

  • [¹⁸F]-IAM6067: A specific sigma-1 receptor PET tracer evaluated in rodent models of neurodegeneration and in human tissue.[14]

PARP-1 Imaging in Oncology

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair and a target for cancer therapy. Radioiodinated benzamide derivatives have been developed as PARP inhibitors for imaging.

Table 4: Preclinical Performance of a PARP-1 Radiotracer

RadiotracerAnimal ModelKey FindingsReference
[¹²⁵I]KX1Multiple cell line xenograftsCorrelates with PARP-1 expression in vitro and in vivo.[15] In vivo competitive inhibition resulted in significant decreases in uptake in the pancreas and spleen.[15][15][16]

Alternative PARP-1 Tracers:

  • ¹⁸F-Olaparib: A PET tracer based on the PARP inhibitor olaparib, showing specific uptake in PARP-1 expressing tumors.[17]

  • ⁶⁸Ga-DOTA-Olaparib: A gallium-68 labeled PARP inhibitor with high stability and rapid imaging capabilities in a tumor model.[18]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of preclinical studies. Below are generalized protocols for key experiments based on the reviewed literature.

Animal Models
  • Melanoma: B16 melanoma cells are commonly used to induce tumors in C57BL/6 mice.[1][5] For human melanoma models, cell lines like SK-MEL-3 or A2058 are implanted as xenografts in nude mice.[2][3][4]

  • Neuroreceptor Imaging:

    • Dopamine D2 Receptor Supersensitivity: Male rats are treated chronically with haloperidol (e.g., 0.5 mg/kg/day, s.c. for 3 weeks) to upregulate D2 receptors.[8]

    • Unilateral 6-OHDA Lesions: Stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra of rats creates a model of Parkinson's disease with unilateral dopamine depletion.[8]

  • Oncology (PARP-1): Various human cancer cell lines (e.g., HCC1937, MDA-MB-231) are used to establish xenografts in immunocompromised mice.[15]

Radiotracer Administration
  • Route: Intravenous (i.v.) injection, typically via the tail vein, is the standard route for systemic administration.[1][2][3]

  • Dose: The injected radioactivity varies depending on the radiotracer and imaging modality. For SPECT, typical doses range from 3.7 to 18.5 MBq, while for PET, doses are generally lower, in the range of 1.85 to 7.4 MBq. The chemical dose of the compound should be kept low to avoid pharmacological effects.

Biodistribution Studies
  • Injection: The radiotracer is administered to a cohort of animals (typically n=3-5 per time point).

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 2, 6, 24 hours).[1][2][3]

  • Tissue Collection: Blood is collected, and major organs and tissues of interest (e.g., tumor, brain, heart, lungs, liver, kidneys, muscle, bone) are dissected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

  • Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[19][20]

PET/SPECT Imaging
  • Anesthesia: Animals are anesthetized, typically with isoflurane, for the duration of the scan to prevent movement.[2]

  • Radiotracer Injection: The radiotracer is administered, and the animal is positioned in the scanner.

  • Image Acquisition:

    • SPECT: A dedicated small animal SPECT scanner is used.[21] Data is acquired over a set period, often with multiple projections.[22]

    • PET: A small animal PET scanner is utilized.[8] Dynamic or static scans can be performed.[2]

    • CT Co-registration: A co-registered CT scan is often acquired for anatomical localization and attenuation correction.[23]

  • Image Reconstruction and Analysis: Images are reconstructed using appropriate algorithms. Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake in various tissues, often expressed as Standardized Uptake Value (SUV).[7]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways targeted by these radiotracers is crucial for interpreting imaging results.

Signaling Pathways

Melanin_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyl_DOPA Cysteinyl-DOPA Dopaquinone->Cysteinyl_DOPA  + Cysteine Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Eumelanin Eumelanin (Brown/Black) DHI->Eumelanin Polymerization Cysteine Cysteine Pheomelanin Pheomelanin (Red/Yellow) Cysteinyl_DOPA->Pheomelanin Polymerization

Caption: Simplified overview of the melanin synthesis pathway.

PARP1_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1_recruitment PARP-1 Recruitment and Binding DNA_Damage->PARP1_recruitment PARP1_activation PARP-1 Activation PARP1_recruitment->PARP1_activation PARylation PARylation (Synthesis of PAR chains) PARP1_activation->PARylation Uses NAD+ Recruitment_DDR Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment_DDR DNA_Repair DNA Repair Recruitment_DDR->DNA_Repair

Caption: PARP-1 signaling in the DNA single-strand break repair pathway.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Gi_protein Gi Protein Activation D2_Receptor->Gi_protein AC_inhibition Inhibition of Adenylyl Cyclase (AC) Gi_protein->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition Decreased PKA Activity cAMP_decrease->PKA_inhibition Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA_inhibition->Cellular_Response

Caption: The canonical G-protein coupled signaling pathway for the Dopamine D2 receptor.

Experimental Workflow

Radiotracer_Validation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Animal Studies radiolabeling Radiolabeling and Quality Control binding_assay Receptor Binding Assays (Affinity and Specificity) radiolabeling->binding_assay cell_uptake Cellular Uptake Studies binding_assay->cell_uptake animal_model Animal Model Selection and Preparation cell_uptake->animal_model biodistribution Ex Vivo Biodistribution animal_model->biodistribution imaging PET/SPECT Imaging animal_model->imaging data_analysis Data Analysis and Comparison biodistribution->data_analysis metabolite_analysis Metabolite Analysis imaging->metabolite_analysis imaging->data_analysis

Caption: A typical workflow for the preclinical validation of a novel radiotracer.

References

A Comparative Analysis of 4-Iodobenzamide and Other Dopamine D2 Receptor Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 4-Iodobenzamide and other prominent dopamine D2 receptor ligands. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, including comparative binding affinities, functional activities, and detailed experimental protocols to support further research and development in this critical area of neuropharmacology.

Data Presentation: Comparative Analysis of D2 Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of this compound and a selection of well-characterized dopamine D2 receptor ligands. This quantitative data facilitates a direct comparison of their pharmacological profiles.

Table 1: Dopamine D2 Receptor Binding Affinities (Ki)

LigandKi (nM)Ligand TypeReference
This compound ([¹²³I]IBZM) 0.28 (Kd)Antagonist[1]
Haloperidol0.517 - 1.45Antagonist (Typical)
Clozapine125 - 135Antagonist (Atypical)
Risperidone3.3Antagonist (Atypical)
Olanzapine11 - 12.8Antagonist (Atypical)
Spiperone> IBF > IBZMAntagonist[2]

Note: The value for this compound is the dissociation constant (Kd) determined from in vitro saturation binding curves of its radiolabeled form, [¹²³I]IBZM, which indicates high affinity for the D2 receptor. In displacement studies, the potency of S(-)IBZM is greater than S(-)BZM and S(-)sulpiride.[1] Haloperidol has been shown to displace [¹²³I]IBZM from D2 receptors in vivo.[3][4]

Table 2: Functional Activity at Dopamine D2 Receptors (cAMP Inhibition)

LigandIC50/EC50 (nM)Functional EffectReference
This compound Data not availableAntagonist
HaloperidolData not availableAntagonist
ClozapineData not availableAntagonist
RisperidoneData not availableAntagonist
OlanzapineData not availableAntagonist
Quinpirole-Agonist[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Ligand Dopamine or Agonist Ligand Ligand->D2R Binds & Activates Antagonist This compound or Other Antagonist Antagonist->D2R Binds & Blocks Gi->AC Inhibits Response Cellular Response (e.g., Inhibition of Prolactin Secretion) cAMP->Response Leads to ATP ATP ATP->AC

Dopamine D2 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from D2R-expressing cells Incubation 3. Incubate Membranes, Radioligand, and Competitor at various concentrations Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [³H]Spiperone) and Unlabeled Competitor Ligands Ligand_Prep->Incubation Filtration 4. Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting 5. Scintillation Counting to measure radioactivity Filtration->Counting Analysis 6. Calculate Ki values from competition curves Counting->Analysis

Experimental Workflow for Radioligand Binding Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of new studies.

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A D2 receptor-selective radioligand such as [³H]Spiperone or [¹²⁵I]IBZM.

  • Test Compounds: Including this compound and other comparators.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the D2 receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Competition Wells: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a test compound to act as an antagonist by blocking the agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1).

  • D2 Receptor Agonist: e.g., Dopamine or Quinpirole.

  • Adenylyl Cyclase Stimulator: e.g., Forskolin.

  • Test Compounds: Including this compound and other potential antagonists.

  • Cell Culture Medium and Buffers.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).

  • Plate Reader compatible with the chosen detection method.

Procedure:

  • Cell Culture:

    • Plate the cells in 96-well or 384-well plates and grow to an appropriate confluency.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound (potential antagonist) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of the D2 receptor agonist (typically at its EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells (if required by the detection kit).

    • Measure the intracellular cAMP levels using the chosen detection method according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data, with the signal from cells treated with agonist and forskolin representing 0% inhibition and cells treated with forskolin alone representing 100% inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

This comparative guide is intended to serve as a valuable resource for the scientific community engaged in dopamine D2 receptor research. The provided data, visualizations, and detailed protocols aim to facilitate a deeper understanding of the pharmacological nuances of this compound and other key D2 ligands, and to support the development of novel therapeutics targeting this important receptor.

References

In Vitro Binding Affinity of 4-Iodobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinities of various 4-iodobenzamide derivatives to different biological targets, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for further drug development efforts.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities of several this compound derivatives for their respective biological targets. The data is compiled from multiple studies to provide a comparative overview.

Derivative NameTargetAssay TypeMeasured AffinityReference
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP)Sigma-1 & Sigma-2 ReceptorsCompetition BindingKi = 4.6 nM (vs. Haloperidol)[1]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP)Sigma-1 & Sigma-2 ReceptorsCompetition BindingKi = 56 nM (vs. DTG)[1]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP)Sigma ReceptorsSaturation BindingKd = 26 nM[1]
NAE (27)D₂ ReceptorRadioligand AssayKi = 0.68 nM[2]
NADE (28)D₂ ReceptorRadioligand AssayKi = 14 nM[2]
I2-PARPiPARP1Inhibition AssayIC₅₀ = 9 ± 2 nM[3]
I1-PARPiPARP1Inhibition AssayIC₅₀ = 30 ± 1 nM[3]
I3-PARPiPARP1Inhibition AssayIC₅₀ = 40 ± 1 nM[3]
I4-PARPiPARP1Inhibition AssayIC₅₀ = 80 ± 2 nM[3]
I5-PARPiPARP1Inhibition AssayIC₅₀ = 100 ± 2 nM[3]
I6-PARPiPARP1Inhibition AssayIC₅₀ = 200 ± 1 nM[3]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from radioligand binding assays and enzyme inhibition assays. Below are detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a test compound (a this compound derivative) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]

  • The homogenate is centrifuged at low speed to remove large debris.[4]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[4]

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[4]

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.[4]

  • Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound.[5]

  • The total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand known to saturate the receptor.[6]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters) to separate the bound from the free radioligand.[4]

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.[4]

  • The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & Test Compound Dilutions) Ligand_Prep->Incubation Filtration Vacuum Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway Context: PARP Inhibition

The following diagram illustrates the central role of Poly (ADP-ribose) polymerase (PARP) in DNA single-strand break repair and how this compound-based PARP inhibitors (PARPi) intervene.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_SSB->PARP1 PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1->PARylation Trapping PARP1 Trapping on DNA & Inhibition of PARylation PARP1->Trapping SSB_Repair SSB Repair PARylation->SSB_Repair Iodobenzamide_PARPi This compound PARP Inhibitor Iodobenzamide_PARPi->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: Mechanism of action of this compound PARP inhibitors.

References

A Comparative Guide to the Target Receptor Specificity of 4-Iodobenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Iodobenzamide analogs, detailing their specificity for various target receptors. The information presented herein is intended to assist researchers in selecting the most appropriate analogs for their studies and to provide a clear understanding of their binding characteristics. All quantitative data is supported by experimental evidence from peer-reviewed literature.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities of various this compound analogs for their primary target receptors. This data is crucial for assessing the potency and selectivity of these compounds.

Sigma Receptor Ligands

This compound analogs have been extensively studied as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

Compound NameAnalog StructureTarget Receptor(s)Binding Affinity (Ki, nM)Cell Line/TissueReference
4-[125I]BP N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-1 & Sigma-24.6 (vs. Haloperidol), 56 (vs. DTG)MCF-7 breast cancer cells[1]
IPAB (2-piperidinylaminoethyl)this compoundSigma-16.0A2058 human malignant melanoma cells[2]
IDAB N-(2-diethylaminoethyl)this compoundSigma-1High affinityNeurotransmitter receptors[2]
Compound 2 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamideSigma-1278 ± 18B16 melanoma[3]
Compound 6 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamideSigma-15190 ± 400B16 melanoma[3]
Dopamine D2 Receptor Ligands

A series of this compound analogs have been developed as imaging agents for the dopamine D2 receptor, a key target in the treatment of psychosis and Parkinson's disease.

Compound NameAnalog StructureTarget ReceptorBinding Affinity (Kd, nM)TissueReference
[125I]IBF 5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamideDopamine D20.106 ± 0.015Rat striatal tissue[4]
Melanoma Imaging Agents

Certain N-(2-diethylaminoethyl)-4-iodobenzamide analogs have shown high uptake in melanoma cells, suggesting their potential as imaging and therapeutic agents. The mechanism is thought to involve melanin binding rather than specific receptor interactions in some cases.[3][5]

Compound NameStructureTumor Uptake (%ID/g at 1h)Tumor TypeReference
[125I]BZA N-(2-diethylaminoethyl)-4-iodobenzamide>4.6Melanoma[5]
Compound 5h (Structure not specified)≥17Melanoma[5][6]
Compound 5k (Structure not specified)≥17Melanoma[5][6]
Compound 5l (Structure not specified)≥17Melanoma[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Sigma Receptor Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for sigma receptors by measuring its ability to displace a known radioligand.

Materials:

  • Radioligand: [3H]-(+)-pentazocine for sigma-1 or [3H]DTG for sigma-2.

  • Test Compound: this compound analog of interest.

  • Competitor: Haloperidol or DTG for non-specific binding determination.

  • Membrane Preparation: From a cell line or tissue expressing sigma receptors (e.g., MCF-7 cells, guinea pig brain).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at a specified temperature and duration (e.g., 90 minutes at 37°C) to reach equilibrium.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Sigma Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition and Analysis prep_ligand Prepare Serial Dilutions of Test Compound incubation Incubate Membrane, Radioligand, and Test Compound prep_ligand->incubation prep_reagents Prepare Radioligand and Membrane Homogenate prep_reagents->incubation nsb_control Incubate with Excess Unlabeled Ligand (NSB) prep_reagents->nsb_control filtration Rapid Filtration incubation->filtration nsb_control->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding, IC50, and Ki counting->calculation G cluster_ligands This compound Analogs cluster_receptors Target Receptors / Tissues analog_sigma Sigma Ligands (e.g., 4-IBP) receptor_sigma1 Sigma-1 Receptor analog_sigma->receptor_sigma1 High Affinity receptor_sigma2 Sigma-2 Receptor analog_sigma->receptor_sigma2 Variable Affinity analog_d2 D2 Ligands (e.g., IBZM) receptor_d2 Dopamine D2 Receptor analog_d2->receptor_d2 High Affinity analog_melanoma Melanoma Agents (e.g., BZA) tissue_melanoma Melanoma (Melanin) analog_melanoma->tissue_melanoma High Uptake G ligand This compound Analog (Agonist) s1r Sigma-1 Receptor ligand->s1r ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release downstream Downstream Cellular Effects (e.g., Neuroprotection) ca_release->downstream

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Iodobenzamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates like 4-iodobenzamide is critical for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a vital process to confirm that a validated method produces reliable and consistent results across different analytical techniques.[1] This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[2] GC-MS is a powerful tool for volatile and thermally stable compounds; however, its application to organo-iodine compounds can be challenging due to the potential for thermal degradation.[3][4]

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below. The data presented is representative of typical performance characteristics for the analysis of a small molecule like this compound and is intended to serve as a guide for method selection.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 103.0%
Precision (%RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL0.01 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.[2][5]

High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed to separate this compound from potential non-volatile impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute with the mobile phase starting condition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.

  • LC Conditions: (Same as HPLC-UV, but a faster gradient may be employed)

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Ionization Voltage: +4500 V

    • Gas Temperature: 350 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • MRM Transitions:

      • Quantifier: [M+H]⁺ → fragment 1 (e.g., 248 → 121)

      • Qualifier: [M+H]⁺ → fragment 2 (e.g., 248 → 93)

  • Sample Preparation:

    • Prepare a stock solution as described for HPLC-UV.

    • Perform serial dilutions in the mobile phase to prepare calibration standards and quality control samples within the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is suitable for the analysis of volatile impurities in this compound. Due to the thermal lability of the carbon-iodine bond, derivatization to a more stable compound (e.g., silylation of the amide) may be necessary for accurate quantification of the parent compound.[3]

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C (a lower temperature should be evaluated to minimize degradation)

    • Oven Program:

      • Initial: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Carrier Gas: Helium, 1.0 mL/min

    • Injection Mode: Split (20:1)

  • MS Conditions:

    • Ion Source: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: 50 - 400 m/z

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine) and 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS system.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_validation Cross-Validation HPLC HPLC-UV Method Data_Comparison Comparative Data Analysis (Accuracy, Precision, Linearity) HPLC->Data_Comparison LCMS LC-MS/MS Method LCMS->Data_Comparison GCMS GC-MS Method GCMS->Data_Comparison Method_Selection Selection of Optimal Method Data_Comparison->Method_Selection Sample This compound Sample Sample->HPLC Sample->LCMS Sample->GCMS

Caption: A workflow for the cross-validation of analytical methods.

LogicalComparison cluster_properties Key Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Polarity Polar Analyte->Polarity Thermal_Lability Thermally Labile Analyte->Thermal_Lability UV_Absorbance UV Active Analyte->UV_Absorbance HPLC HPLC-UV Polarity->HPLC Suitable LCMS LC-MS/MS Polarity->LCMS Suitable Thermal_Lability->HPLC Advantage Thermal_Lability->LCMS Advantage GCMS GC-MS Thermal_Lability->GCMS Challenge UV_Absorbance->HPLC Required

Caption: Logical considerations for method selection.

References

Comparative Efficacy of 4-Iodobenzamide Derivatives and Existing PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a notable 4-Iodobenzamide derivative, Iniparib (BSI-201), with established Poly (ADP-ribose) polymerase (PARP) inhibitors currently utilized in cancer therapy. While initially investigated as a PARP inhibitor, subsequent research has revealed critical differences in its mechanism of action, which are detailed herein. This analysis is supported by experimental data from in vitro studies to offer an objective performance comparison.

Introduction

PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The therapeutic strategy is based on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that already have a compromised ability to repair double-strand breaks through homologous recombination.

Iniparib (4-iodo-3-nitrobenzamide) was a drug candidate that initially showed promise in clinical trials for triple-negative breast cancer and was classified as a PARP inhibitor.[1] However, further studies demonstrated that Iniparib is not a true PARP inhibitor and does not function through the catalytic inhibition of the PARP enzyme.[2][3] Instead, its mechanism of action is thought to involve non-selective modification of cysteine-containing proteins.[2] This guide will compare the in vitro efficacy of Iniparib with the approved PARP inhibitor Olaparib, supplemented with data on other approved PARP inhibitors where available.

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Iniparib and approved PARP inhibitors in various breast cancer cell lines, as determined by MTT and colony formation assays. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (µM) from MTT Assay

Cell LineSubtypeIniparibOlaparibNiraparibRucaparibTalazoparib
MDA-MB-231TNBC13.5 ± 1.4[4]6.9 ± 1.1[4]≤20-0.48
MDA-MB-468TNBC39.7 ± 13.3[4]5.0 ± 1.4[4]<10-0.8
MDA-MB-436TNBC (BRCA1 mutant)>50[4]4.7 ± 0.9[4]3.22.30.13
HCC1937TNBC (BRCA1 mutant)>50[4]19.8 ± 3.9[4]111310
BT20TNBC18.5 ± 3.3[4]4.2 ± 0.7[4]---
Hs578TTNBC>50[4]12.3 ± 2.1[4]---
BT549TNBC45.4 ± 10.9[4]10.1 ± 1.9[4]7--
SKBR3HER2+41.5 ± 11.5[4]10.5 ± 1.2[4]---
BT474ER+/HER2+>50[4]11.2 ± 0.9[4]---
MCF-7ER+42.8 ± 12.4[4]8.9 ± 1.7[4]---
T47DER+>50[4]13.5 ± 2.6[4]---
ZR-75-1ER+>50[4]12.8 ± 2.1[4]---

Data for Niraparib, Rucaparib, and Talazoparib are compiled from various sources and may not be directly comparable due to different experimental conditions. TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.

Table 2: Comparative IC50 Values (µM) from Colony Formation Assay

Cell LineSubtypeIniparibOlaparib
MDA-MB-231TNBC5.7 ± 0.9[4]1.1 ± 0.2[4]
MDA-MB-468TNBC10.2 ± 1.8[4]0.6 ± 0.1[4]
MDA-MB-436TNBC (BRCA1 mutant)>20[4]2.1 ± 0.4[4]
HCC1937TNBC (BRCA1 mutant)>20[4]3.2 ± 0.6[4]
BT20TNBC8.9 ± 1.5[4]0.8 ± 0.1[4]
Hs578TTNBC>20[4]2.8 ± 0.5[4]
BT549TNBC12.4 ± 2.2[4]1.9 ± 0.3[4]
SKBR3HER2+11.8 ± 2.1[4]1.5 ± 0.3[4]
BT474ER+/HER2+>20[4]2.5 ± 0.4[4]
MCF-7ER+15.6 ± 2.8[4]1.2 ± 0.2[4]
T47DER+>20[4]2.1 ± 0.4[4]
ZR-75-1ER+>20[4]1.8 ± 0.3[4]

Summary of Findings: Across all tested breast cancer cell lines, the approved PARP inhibitor Olaparib demonstrated significantly greater potency (lower IC50 values) in inhibiting cell proliferation compared to the this compound derivative, Iniparib.[4] This was consistent in both MTT and colony formation assays. The data supports the conclusion that Iniparib is a weak inhibitor of cancer cell growth in vitro and its mechanism of action is distinct from that of true PARP inhibitors.[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity and is used to infer cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Breast cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds (Iniparib, Olaparib, etc.) in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a non-linear regression analysis.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival.

Materials:

  • 6-well plates

  • Breast cancer cell lines

  • Complete culture medium

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.

  • Colony Fixation and Staining: After the incubation period, remove the medium and wash the wells with PBS. Fix the colonies with methanol for 10-15 minutes. Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control. Determine the IC50 value, which is the concentration of the drug that inhibits colony formation by 50%.

In Vitro PARP Activity Assay (ELISA-based)

This assay measures the enzymatic activity of PARP by detecting the poly(ADP-ribosyl)ation of histones.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant PARP enzyme

  • Test compounds

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: Add the PARP enzyme to the histone-coated wells. Then, add various concentrations of the test compounds.

  • Reaction Initiation: Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP to the wells, which will bind to the biotinylated ADP-ribose chains.

  • Substrate Addition: After another wash step, add the TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.

  • Absorbance Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The intensity of the color is proportional to the PARP activity. Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP in single-strand break repair and the mechanism of synthetic lethality in BRCA-deficient cancer cells when treated with a true PARP inhibitor.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Healthy_Cell Healthy Cell SSBR->Healthy_Cell DNA_Damage_2 DNA Single-Strand Break PARP_Trapping PARP Trapping & Inhibition of PAR Synthesis DNA_Damage_2->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping SSB_Accumulation SSB Accumulation PARP_Trapping->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis BRCA_Deficiency Deficient Homologous Recombination (BRCA1/2 mutation) BRCA_Deficiency->Apoptosis

Caption: PARP signaling in DNA repair and synthetic lethality.

Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the IC50 value of a test compound in a cell-based assay.

IC50_Workflow start Start cell_culture Cell Culture (e.g., Breast Cancer Cell Line) start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment drug_prep Prepare Serial Dilutions of Test Compound drug_prep->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Viability Assay (e.g., MTT Assay) incubation->assay readout Measure Signal (e.g., Absorbance) assay->readout analysis Data Analysis: Normalize to Control readout->analysis plot Plot Dose-Response Curve analysis->plot ic50 Calculate IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for IC50 determination.

Conclusion

The this compound derivative, Iniparib, initially explored as a PARP inhibitor, has been shown to be significantly less potent in inhibiting the proliferation of breast cancer cells in vitro compared to the approved PARP inhibitor, Olaparib.[4] Subsequent research has clarified that Iniparib does not function as a true PARP inhibitor, which likely accounts for its disappointing clinical trial outcomes.[1][3] In contrast, approved PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib demonstrate potent anti-cancer activity, particularly in tumors with defects in homologous recombination repair, validating the principle of synthetic lethality as a powerful therapeutic strategy. This guide underscores the importance of rigorous preclinical evaluation to elucidate the precise mechanism of action of drug candidates to ensure the successful translation of novel therapies into the clinic.

References

4-Iodobenzamide in Radiopharmaceutical Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-iodobenzamide scaffold has emerged as a versatile and highly effective platform in the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy. Its chemical stability, ease of radioiodination, and favorable pharmacokinetic properties have led to its incorporation into a range of radiotracers targeting diverse biological markers, from melanin in melanoma to specific receptors in various cancers and neurological disorders. This guide provides a comprehensive comparison of this compound-based radiopharmaceuticals with alternative agents, supported by experimental data, detailed methodologies, and visual workflows to aid researchers and drug development professionals in this field.

Key Advantages of the this compound Scaffold

The utility of the this compound core in radiopharmaceutical design stems from several key advantages:

  • Ease of Radioiodination: The aromatic iodine can be readily substituted with various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) using well-established electrophilic or nucleophilic radioiodination methods. This allows for the development of agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as targeted radiotherapy.

  • Chemical Stability: The carbon-iodine bond on the benzamide ring is generally stable in vivo, minimizing premature deiodination and ensuring the radiolabel remains attached to the targeting molecule.

  • Tunable Pharmacokinetics: The benzamide structure can be readily modified at various positions to optimize pharmacokinetic properties such as lipophilicity, clearance rate, and target affinity.

  • Versatile Targeting: The this compound moiety can be conjugated to a wide array of targeting vectors, including small molecules, peptides, and antibodies, to direct the radiopharmaceutical to specific biological targets.

Comparative Analysis of this compound-Based Radiopharmaceuticals

This section compares the performance of this compound derivatives in three key application areas: melanoma imaging, Poly (ADP-ribose) polymerase (PARP) inhibitor development, and neuroreceptor imaging.

Melanoma Imaging: Targeting Melanin

Radioiodinated benzamides have shown exceptional utility in imaging malignant melanoma by targeting melanin, a pigment overexpressed in most melanoma cells.

Performance Comparison:

RadiotracerTargetTumor Uptake (%ID/g at 1h)Tumor-to-Muscle Ratio (at 24h)Key Findings
[¹²⁵I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) MelaninHigh-High uptake in melanotic melanoma cells, with binding shown to be saturable and reversible.[1]
[¹²⁵I]IPAB ((2-piperidinylaminoethyl)this compound) Melanin & Sigma-1 Receptors3.8794.58Good tumor uptake with high tumor-to-nontarget organ ratios at 24 hours.[2]
[¹²³I]IBZM Melanin (in melanoma)--Accumulates in melanotic but not amelanotic melanoma metastases, suggesting melanin binding.[3]
¹⁸F-FDG Glucose MetabolismVariableVariableStandard for melanoma imaging but can have high background uptake and is less specific than melanin-targeting agents.[4]
¹⁸F-5-FPN (Picolinamide Derivative) MelaninHigh-Shows rapid and high uptake in pigmented tumors with fast renal clearance.[4]

Experimental Protocol: Radioiodination of a Benzamide Precursor

A common method for radioiodinating benzamide derivatives is through an iododestannylation reaction using a trialkyltin precursor.

  • Precursor Synthesis: The corresponding N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide is synthesized via a palladium-catalyzed reaction between N-(2-diethylaminoethyl)-4-bromobenzamide and bis(tributyltin).

  • Radioiodination: To a solution of the stannylated precursor in a suitable organic solvent, add [¹²⁵I]NaI and an oxidizing agent such as Chloramine-T.

  • Reaction Quenching: After a short incubation period, the reaction is quenched with a reducing agent like sodium metabisulfite.

  • Purification: The radioiodinated product is purified from unreacted iodide and other impurities using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

G cluster_workflow Radioiodination Workflow Precursor Stannylated Benzamide Precursor Reaction Iododestannylation Reaction Precursor->Reaction Reagents [¹²⁵I]NaI + Chloramine-T Reagents->Reaction Quench Quenching with Sodium Metabisulfite Reaction->Quench Purification SPE or HPLC Purification Quench->Purification Product Radioiodinated This compound Purification->Product G cluster_pathway PARP Inhibition and Synthetic Lethality DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits DNA_Repair DNA Repair PARP->DNA_Repair PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping PARPi PARP Inhibitor (e.g., Radioiodinated Benzamide) PARPi->PARP inhibits DSB Double-Strand DNA Break PARP_Trapping->DSB BRCA_Deficient BRCA Deficient Cancer Cell DSB->BRCA_Deficient Cell_Death Cell Death (Synthetic Lethality) BRCA_Deficient->Cell_Death G cluster_workflow Competitive Binding Assay Workflow Preparation Prepare Receptor-Expressing Tissue/Cell Homogenates Incubation Incubate with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis Result Binding Affinity Determined Analysis->Result

References

Validating the Mechanism of Action of a 4-Iodobenzamide-Based PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel 4-Iodobenzamide-based inhibitor, hypothesized here as "OBI-4I" (Ovarian Bio-Innovations this compound), targeting Poly(ADP-ribose) polymerase (PARP). The guide compares its potential performance profile against established, clinically approved PARP inhibitors and details the essential experimental methodologies required to confirm its efficacy and mechanism.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting and signaling DNA single-strand breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[2][3] PARP inhibitors (PARPis) exploit a concept known as synthetic lethality.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations which impair homologous recombination (HR) for double-strand break (DSB) repair, inhibiting PARP leads to an accumulation of unrepaired SSBs.[4][5][6] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[7][8]

The mechanism of action for PARPis is twofold:

  • Catalytic Inhibition: The inhibitor blocks the enzymatic activity of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins.[9]

  • PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, "trapping" the enzyme on the DNA. This trapped complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and potent cytotoxicity, often more so than catalytic inhibition alone.[1][4][5]

The this compound scaffold represents a class of compounds designed to interact with the nicotinamide binding domain of PARP enzymes, thereby inhibiting their function. This guide outlines the necessary steps to validate this mechanism for a novel agent, OBI-4I.

Comparative Analysis of PARP Inhibitors

The efficacy of a new PARP inhibitor is benchmarked against existing drugs. The primary differentiators are potency in enzymatic inhibition, PARP trapping efficiency, and selectivity for different PARP family members.

InhibitorTarget(s)PARP-1 IC50 (nM)PARP Trapping PotencyKey Characteristics & Clinical Status
OBI-4I (Hypothetical) PARP-1/2To be determinedTo be determinedNovel this compound-based inhibitor under preclinical validation.
Olaparib PARP-1/2~5ModerateFirst-in-class, FDA-approved for ovarian, breast, pancreatic, and prostate cancers.[10][11]
Rucaparib PARP-1/2/3~7ModerateFDA-approved for ovarian and prostate cancers; noted for its persistent PARP inhibition.[12][13]
Niraparib PARP-1/2~3.8 (PARP-1)HighFDA-approved for ovarian and fallopian tube cancers; potent PARP trapper.[14]
Talazoparib PARP-1/2~1Very HighFDA-approved for breast cancer; considered the most potent PARP trapper among approved inhibitors.[5][15]
Veliparib PARP-1/2~5.2LowInvestigational; weak PARP trapping activity compared to other PARPis.[5][15]

Note: IC50 values are compiled from various literature sources and can vary based on assay conditions.[15]

Experimental Validation Workflow

A multi-tiered approach is essential for robustly validating the mechanism of action, progressing from biochemical assays to cellular and finally in vivo models.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Validation biochem_assay Enzymatic Activity Assay (IC50 Determination) trapping_assay PARP Trapping Assay (Fluorescence Polarization) biochem_assay->trapping_assay Confirm direct inhibition selectivity_panel Selectivity Profiling (vs. other PARP members) trapping_assay->selectivity_panel Assess potency & MOA par_level Cellular PAR Level Assay (Western Blot / ELISA) selectivity_panel->par_level Proceed if potent & selective viability Cell Viability Assays (MTT / Clonogenic) par_level->viability Confirm target engagement dna_damage DNA Damage Foci (γH2AX Immunofluorescence) viability->dna_damage Assess cellular phenotype hr_assay Homologous Recombination Assay (e.g., DR-GFP) dna_damage->hr_assay Link phenotype to DNA repair pdx_model Patient-Derived Xenograft (PDX) Models hr_assay->pdx_model Proceed if effective in HR-deficient cells pd_biomarkers Pharmacodynamic (PD) Biomarkers (Tumor PAR levels) pdx_model->pd_biomarkers Establish model efficacy Tumor Growth Inhibition Studies pd_biomarkers->efficacy Confirm in vivo target engagement pet_imaging PET Imaging with PARP-tracer (Direct target occupancy) efficacy->pet_imaging Evaluate therapeutic effect

Workflow for validating a novel PARP inhibitor.

Detailed Experimental Protocols

A. Colorimetric PARP-1 Activity Assay

  • Principle: This assay measures the enzymatic activity of purified PARP-1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate.[16] The amount of PAR generated is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[16]

  • Protocol:

    • Coat a 96-well strip plate with histone proteins.

    • Prepare serial dilutions of OBI-4I and reference inhibitors (e.g., Olaparib).

    • In each well, add a reaction mixture containing reaction buffer, activated DNA (to stimulate PARP-1), biotinylated NAD+, and the inhibitor at various concentrations.

    • Add recombinant human PARP-1 enzyme to initiate the reaction. Incubate for 1 hour at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure the luminescent signal using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and plot the data to determine the IC50 value.[16]

B. PARP Trapping Assay (Fluorescence Polarization)

  • Principle: This assay measures the ability of an inhibitor to stabilize the PARP-1/DNA complex.[15][17] It uses a fluorescently labeled DNA oligonucleotide. When PARP-1 binds to this DNA, the complex tumbles more slowly in solution, increasing the fluorescence polarization (FP) signal. A trapping agent prevents the dissociation of PARP-1, leading to a sustained high FP signal.

  • Protocol:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, the fluorescent DNA probe, and serial dilutions of OBI-4I or a reference inhibitor.

    • Add purified PARP-1 enzyme to all wells.

    • Incubate the plate to allow PARP-1 to bind to the DNA.

    • Measure the fluorescence polarization signal over time using a suitable plate reader.

    • A potent trapping agent will produce a strong, dose-dependent, and sustained increase in the FP signal.

A. Cellular PAR Level Quantification (Western Blot)

  • Principle: To confirm target engagement in a cellular context, this assay measures the total level of poly(ADP-ribose) (PAR) in cell lysates. A successful inhibitor will cause a dose-dependent decrease in PAR levels.[1]

  • Protocol:

    • Seed cancer cells (e.g., BRCA-deficient ovarian cancer cell line like UWB1.289) in 6-well plates.

    • Treat cells with increasing concentrations of OBI-4I for 1-4 hours.

    • Induce mild DNA damage with an agent like H₂O₂ for 10 minutes to stimulate PARP activity.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE with equal amounts of protein per lane, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

B. Cell Viability (MTT) Assay

  • Principle: This assay assesses the cytotoxic or cytostatic effect of the inhibitor. It is particularly powerful when comparing isogenic cell lines (e.g., a BRCA1-mutant line and the same line with BRCA1 function restored) to demonstrate synthetic lethality.[12]

  • Protocol:

    • Seed cells (e.g., UWB1.289 and UWB1.289+BRCA1) into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of OBI-4I for 72 hours.[3]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[3]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. A significantly lower IC50 in the BRCA-deficient line indicates synthetic lethality.

Visualizing the Mechanism of Action

Understanding the underlying biological pathways is crucial for interpreting experimental results.

A. PARP Signaling in Single-Strand Break Repair

G cluster_pathway Base Excision Repair (BER) Pathway cluster_inhibition Mechanism of PARP Inhibitor (OBI-4I) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation Uses NAD+ Block Catalytic Inhibition & PARP Trapping PARP1->Block Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair OBI4I OBI-4I OBI4I->PARP1 Inhibits Block->PARylation Blocks

PARP-1 signaling in response to DNA damage and inhibition.

B. The Principle of Synthetic Lethality

G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) SSB_N SSB BER_N BER Pathway SSB_N->BER_N Repaired by DSB_N DSB at Replication Fork SSB_N->DSB_N Becomes PARPi_N PARP Inhibitor PARPi_N->BER_N Inhibited HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired by Survival_N Cell Survival HR_N->Survival_N SSB_C SSB BER_C BER Pathway SSB_C->BER_C Repaired by DSB_C DSB at Replication Fork SSB_C->DSB_C Becomes PARPi_C PARP Inhibitor PARPi_C->BER_C Inhibited HR_C Homologous Recombination (HR) Defective DSB_C->HR_C Cannot be repaired Death_C Cell Death (Apoptosis) HR_C->Death_C

Synthetic lethality of PARP inhibition in HR-deficient cells.

Conclusion

The successful validation of a novel this compound-based PARP inhibitor like OBI-4I requires a rigorous, multi-faceted approach. By systematically progressing from biochemical characterization to cellular and in vivo efficacy studies, researchers can build a robust data package. This package should clearly demonstrate on-target activity (catalytic inhibition and PARP trapping), confirm the intended biological consequence (synthetic lethality in HR-deficient cells), and provide a quantitative comparison to existing therapies. This comprehensive validation is fundamental to establishing the therapeutic potential and advancing the development of new, targeted cancer treatments.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally sound disposal of 4-Iodobenzamide is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to responsibly manage this compound waste, ensuring the protection of both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures due to its potential hazards, which include skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with institutional and local hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound waste is classified as halogenated organic solid waste.[4] It is crucial to segregate it from non-halogenated waste streams to ensure proper treatment.[4]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, and absorbent pads, must be treated as hazardous waste and disposed of accordingly.[4] The first rinse of any container that held the chemical must also be collected as hazardous waste.[4]

Step 2: Waste Collection and Storage

  • Container Labeling: Use a designated, leak-proof container clearly labeled "Halogenated Organic Solid Waste."[4] The label must include the full chemical name "this compound," its associated hazards (e.g., "Irritant"), and the accumulation start date.[4]

  • Container Management: Keep the waste container tightly closed when not in use.[4]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4] This area should be away from incompatible materials, heat, and ignition sources.[4]

Step 3: Authorized Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the collection and disposal of the waste.[4] Follow all institutional protocols for waste pickup and documentation.[4]

  • Authorized Facilities: The disposal of this compound must be carried out by an authorized hazardous or special waste collection point.[3][4] Common disposal methods include:

    • Incineration: Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Landfill: Burying the residue in an authorized landfill.[3]

  • Regulatory Compliance: Always consult with your state and local waste management authorities for specific disposal regulations.[3] Do not dispose of this compound down the drain or in regular trash.[4]

Data Presentation

Currently, publicly available safety data sheets and disposal guides for this compound do not provide specific quantitative data such as concentration limits for different disposal methods or specific regulatory codes. This information is typically institution- and location-specific. It is essential to consult your organization's EHS department for these details.

Data PointValueSource
Waste ClassificationHalogenated Organic Solid Waste[4]
Recommended Disposal MethodsIncineration, Authorized Landfill[1][3]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound, such as the precise methodology for dissolution and incineration, are not provided in standard safety documents. These procedures are highly regulated and should only be performed by trained professionals at licensed waste disposal facilities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal cluster_2 Final Disposition A Generate this compound Waste B Characterize as 'Halogenated Organic Solid Waste' A->B C Segregate from non-halogenated waste B->C D Collect in a labeled, sealed container C->D E Store in a designated hazardous waste area D->E F Contact Institutional EHS for pickup E->F G Transport to Authorized Disposal Facility F->G H Incineration in a chemical incinerator G->H Option 1 I Burial in an authorized landfill G->I Option 2

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe use and disposal of 4-Iodobenzamide, a compound requiring careful management in a controlled laboratory setting. Adherence to these protocols is critical to minimize exposure risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

A cautious approach is necessary when handling this compound due to its potential hazards. The recommended PPE is designed to prevent exposure through inhalation, skin contact, and eye contact.[1]

Protection TypeEquipmentSpecificationPurpose
Respiratory Disposable N95 or higher respiratorNIOSH-approvedTo prevent inhalation of fine particles.[1][2]
Hand Nitrile glovesDouble-glovedTo prevent skin contact. Change gloves immediately if contaminated.[1][2]
Eye/Face Safety goggles and face shieldANSI Z87.1 compliantTo protect eyes and face from splashes and airborne particles.[1]
Body Disposable lab coat or coveralls---To protect skin and clothing from contamination.[1][3]
Foot Closed-toe shoesChemical-resistantTo protect feet from spills.[1]
Hazard Classifications and Precautionary Statements

Understanding the hazard classification of this compound is crucial for safe handling.

Hazard StatementCodeDescription
Harmful if swallowedH302Indicates acute oral toxicity.[3]
Causes serious eye irritationH319Indicates the potential to cause significant eye irritation.[3]
Precautionary StatementCodeDescription
Wash all exposed external body areas thoroughly after handling.P264Emphasizes hygiene post-handling.[3]
Do not eat, drink or smoke when using this product.P270Prohibits consumption in the work area to prevent ingestion.[3]
Wear protective gloves, protective clothing, eye protection and face protection.P280Mandates the use of appropriate PPE.[3]
IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell.P301 + P312Provides immediate first aid instruction for ingestion.[3]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338Provides immediate first aid instruction for eye contact.[3]
If eye irritation persists: Get medical advice/attention.P337 + P313Advises seeking medical help if eye irritation continues.[3]

Operational Plan: Handling Procedures

A strict operational plan is essential for safety and to prevent contamination.

Engineering Controls
  • Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weighing paper, vials, solvent).

  • Weighing:

    • Tare the balance with a clean piece of weighing paper.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.[3]

    • Once the desired weight is achieved, carefully fold the weighing paper to enclose the solid.

  • Transfer:

    • When transferring the solid to a reaction vessel or container, do so within the fume hood.

    • If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

    • Keep all containers closed when not in use.[3]

  • Post-Handling:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated disposable materials as hazardous waste.[1]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Compound: Collect all excess solid this compound in a clearly labeled, sealed container for hazardous waste.[1] The waste should be characterized as "Halogenated Organic Solid Waste."[2]

  • Contaminated Labware (Disposable): All used weighing paper, gloves, bench paper, and other disposables must be placed in a designated, labeled hazardous waste bag within the fume hood.[1]

  • Contaminated Labware (Reusable): Decontaminate glassware by rinsing with an appropriate solvent. The initial solvent rinse must be collected as hazardous waste.[2]

Disposal Procedure
  • Waste Identification: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.[2]

  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.[2][3]

  • Authorized Disposal: The disposal of this compound must be handled by an authorized hazardous or special waste collection point.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and follow all institutional guidelines.

Experimental Workflow for Handling this compound

G A Preparation - Don PPE - Prepare fume hood - Assemble equipment B Weighing - Tare balance - Transfer solid carefully - Avoid dust generation A->B C Transfer & Use - Transfer in fume hood - Prepare solution if needed - Keep containers closed B->C D Post-Handling Decontamination - Clean work surface & equipment - Dispose of contaminated disposables C->D E Waste Segregation - Excess Solid: Halogenated Waste - Disposables: Hazardous Waste Bag - Reusable Glassware: Collect first rinse D->E G PPE Removal & Hygiene - Remove PPE correctly - Wash hands thoroughly D->G F Waste Disposal - Label containers clearly - Store in designated area - Contact EHS for pickup E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.